Product packaging for trans-2-(Dimethylamino)cyclohexanol(Cat. No.:CAS No. 15910-74-4)

trans-2-(Dimethylamino)cyclohexanol

Cat. No.: B091292
CAS No.: 15910-74-4
M. Wt: 143.23 g/mol
InChI Key: UFUVLAQFZSUWHR-HTQZYQBOSA-N
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Description

Trans-2-(Dimethylamino)cyclohexanol is a useful research compound. Its molecular formula is C8H17NO and its molecular weight is 143.23 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54552. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C8H17NO B091292 trans-2-(Dimethylamino)cyclohexanol CAS No. 15910-74-4

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H17NO/c1-9(2)7-5-3-4-6-8(7)10/h7-8,10H,3-6H2,1-2H3/t7-,8-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFUVLAQFZSUWHR-HTQZYQBOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1CCCCC1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN(C)[C@@H]1CCCC[C@H]1O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H17NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

15910-74-4
Record name rac-(1R,2R)-2-(dimethylamino)cyclohexan-1-ol
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Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

An In-depth Technical Guide to the Synthesis and Characterization of trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of trans-2-(Dimethylamino)cyclohexanol, a valuable amino alcohol intermediate in organic synthesis. Due to the limited availability of a specific, published protocol for this compound, this guide presents a chemically sound, predictive synthetic method based on established principles of organic chemistry, along with the expected analytical characterization data.

Introduction

This compound is a bifunctional molecule incorporating a secondary alcohol and a tertiary amine on a cyclohexane scaffold. The trans stereochemistry of these functional groups provides a specific three-dimensional arrangement that is of interest in the synthesis of chiral ligands, catalysts, and as a building block for pharmacologically active molecules. This guide details a reliable method for its preparation via the nucleophilic ring-opening of cyclohexene oxide and outlines the expected spectroscopic data for its characterization.

Synthesis of this compound

The most direct and stereoselective route to synthesize this compound is the reaction of cyclohexene oxide with dimethylamine. This reaction proceeds via an SN2 mechanism, where the amine attacks one of the epoxide carbons, leading to an inversion of stereochemistry at that center and resulting in the desired trans product.

Proposed Synthetic Pathway

G reagent1 Cyclohexene Oxide intermediate Reaction Mixture reagent1->intermediate reagent2 Dimethylamine (in THF) reagent2->intermediate product This compound purification Purification (Distillation or Chromatography) intermediate->purification Work-up purification->product

Caption: Synthetic workflow for this compound.

Experimental Protocol (Predictive)

Materials:

Reagent/SolventMolecular FormulaMolar Mass ( g/mol )AmountMoles (mmol)
Cyclohexene OxideC₆H₁₀O98.1410.0 g101.9
Dimethylamine (2.0 M in THF)C₂H₇N45.0876.4 mL152.8
Diethyl EtherC₄H₁₀O74.12As needed-
Saturated NaCl solutionNaCl/H₂O-As needed-
Anhydrous MgSO₄MgSO₄120.37As needed-

Procedure:

  • To a sealed, thick-walled reaction vessel equipped with a magnetic stir bar, add cyclohexene oxide (10.0 g, 101.9 mmol).

  • Cool the vessel in an ice bath and slowly add a 2.0 M solution of dimethylamine in THF (76.4 mL, 152.8 mmol).

  • Seal the vessel tightly and allow it to warm to room temperature.

  • Heat the reaction mixture at 60-70°C for 24 hours.

  • After cooling to room temperature, carefully vent the vessel in a fume hood.

  • Transfer the reaction mixture to a separatory funnel containing 100 mL of diethyl ether and 50 mL of water.

  • Separate the layers and extract the aqueous layer with diethyl ether (2 x 50 mL).

  • Combine the organic layers and wash with saturated NaCl solution (50 mL).

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

  • Purify the crude product by vacuum distillation or column chromatography on silica gel (eluent: dichloromethane/methanol gradient) to afford pure this compound.

Characterization

The structure and purity of the synthesized this compound can be confirmed by a combination of spectroscopic methods. The following data are predicted based on the known spectra of analogous compounds.

Physical Properties
PropertyValue
CAS Number15910-74-4[1]
Molecular FormulaC₈H₁₇NO
Molecular Weight143.23 g/mol [1]
AppearanceColorless to pale yellow oil or low-melting solid
Spectroscopic Data (Predicted)

¹H NMR (400 MHz, CDCl₃):

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~3.20ddd1HH-1 (CH-OH)
~2.40s6HN(CH₃)₂
~2.30ddd1HH-2 (CH-N)
~2.0-1.1m8HCyclohexyl CH₂
Variablebr s1HOH

¹³C NMR (100 MHz, CDCl₃):

Chemical Shift (δ, ppm)Assignment
~72C-1 (CH-OH)
~68C-2 (CH-N)
~42N(CH₃)₂
~34, 30, 25, 24Cyclohexyl CH₂

FT-IR (Neat):

Wavenumber (cm⁻¹)Functional Group
3400-3200 (broad)O-H stretch
2930, 2860C-H stretch (aliphatic)
~2820, 2770C-H stretch (N-CH₃)
1450C-H bend
1070C-O stretch

Mass Spectrometry (EI):

m/zProposed Fragment
143[M]⁺
125[M - H₂O]⁺
71[C₄H₉N]⁺ (fragmentation of the dimethylamino group and adjacent carbons)
58[CH₂=N(CH₃)₂]⁺ (base peak)

Logical Relationships in Characterization

G cluster_spectroscopy Spectroscopic Analysis compound This compound nmr NMR Spectroscopy (¹H and ¹³C) compound->nmr ir FT-IR Spectroscopy compound->ir ms Mass Spectrometry compound->ms structure Structural Confirmation nmr->structure Proton and Carbon Environment ir->structure Functional Groups (O-H, C-N, C-O) ms->structure Molecular Weight and Fragmentation Pattern

Caption: Interrelation of analytical techniques for structural elucidation.

Conclusion

This technical guide provides a robust, albeit predictive, framework for the synthesis and characterization of this compound. The proposed synthesis via epoxide ring-opening is a reliable and stereoselective method. The predicted spectroscopic data serves as a benchmark for researchers to confirm the identity and purity of the synthesized compound. This information should prove valuable for professionals in organic synthesis and drug development who require this versatile intermediate for their research endeavors.

References

trans-2-(Dimethylamino)cyclohexanol CAS number and supplier information

Author: BenchChem Technical Support Team. Date: November 2025

CAS Number: 15910-74-4

This technical guide provides a comprehensive overview of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in the synthesis of pharmaceutical compounds. This document is intended for researchers, scientists, and drug development professionals.

Chemical and Physical Properties

This compound is a cyclic amino alcohol. Its primary significance lies in its role as a precursor in the synthesis of the analgesic drug Tramadol. The compound's stereochemistry is a critical factor in these synthetic applications.

Table 1: Physicochemical Properties

PropertyValueSource
CAS Number 15910-74-4[1]
Molecular Formula C₈H₁₇NO[1]
Molecular Weight 143.23 g/mol [1]
Purity Typically ≥97%[1]
Storage Conditions 2-8 °C[1]
Shipping Conditions Room temperature[1]
Categories Amino-alcohol, Cyclohexane[1]

Supplier Information

This compound is available from various chemical suppliers, typically as a mixture of trans-isomers.

Table 2: Commercial Suppliers

SupplierProduct NamePurityAvailable Quantities
Vibrant Pharma Inc. This compound (mixture of trans-isomers)97%1 g, 5 g, 25 g, Bulk
Hangzhou Leap Chem Co., Ltd. trans-N,N-Dimethylamino-2-cyclohexanolNot SpecifiedBulk quantities
Sigma-Aldrich trans-2-Methylamino-cyclohexanol hydrochloride (related compound)Not SpecifiedNot Specified

Note: Availability and specifications are subject to change. Please consult the suppliers directly for the most current information.

Synthesis and Experimental Protocols

The primary synthetic route to this compound and its derivatives is through a Grignard reaction. This involves the reaction of a suitable Grignard reagent with the precursor 2-[(dimethylamino)methyl]cyclohexanone. The control of stereoselectivity to favor the trans isomer is a key challenge in this synthesis.

Synthesis of this compound via Grignard Reaction

This protocol is a representative procedure based on descriptions in the patent literature for the synthesis of Tramadol precursors.

Objective: To synthesize this compound from 2-[(dimethylamino)methyl]cyclohexanone.

Materials:

  • 2-[(dimethylamino)methyl]cyclohexanone (CAS: 15409-60-6)

  • Magnesium turnings

  • 3-Bromoanisole (as an example for Tramadol synthesis)

  • Anhydrous tetrahydrofuran (THF)

  • Anhydrous diethyl ether

  • Ammonium chloride solution (saturated)

  • Hydrochloric acid (HCl)

  • Sodium hydroxide (NaOH)

  • Standard glassware for inert atmosphere reactions (Schlenk line, nitrogen/argon)

Experimental Procedure:

  • Grignard Reagent Preparation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are suspended in anhydrous THF. A solution of 3-bromoanisole in anhydrous THF is added dropwise to initiate the formation of the Grignard reagent (3-methoxyphenylmagnesium bromide). The reaction is typically initiated with a small amount of the halide and may require gentle heating. Once initiated, the remaining halide solution is added at a rate to maintain a gentle reflux. After the addition is complete, the mixture is stirred until the magnesium is consumed.

  • Grignard Reaction: The prepared Grignard reagent is cooled (typically to 0-5 °C). A solution of 2-[(dimethylamino)methyl]cyclohexanone in anhydrous THF is then added dropwise to the Grignard reagent, maintaining the low temperature. The reaction mixture is stirred for several hours at room temperature to ensure completion.

  • Work-up and Extraction: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride. The resulting mixture is then typically acidified with hydrochloric acid. The aqueous layer is washed with an organic solvent like diethyl ether to remove non-basic impurities.

  • Isolation of the Product: The acidic aqueous layer is then basified with a strong base such as sodium hydroxide to a pH greater than 10. The product, this compound, is then extracted into an organic solvent (e.g., diethyl ether or dichloromethane). The combined organic extracts are dried over a suitable drying agent (e.g., anhydrous sodium sulfate), filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Purification: The crude product, a mixture of cis and trans isomers, can be purified by techniques such as fractional distillation or column chromatography to isolate the desired trans isomer.

Diagram of the Synthetic Workflow:

Synthesis_Workflow cluster_Grignard_Prep Grignard Reagent Preparation cluster_Grignard_Reaction Grignard Reaction cluster_Workup Work-up and Isolation Mg Magnesium Turnings Grignard_Reagent 3-Methoxyphenyl- magnesium bromide Mg->Grignard_Reagent Bromoanisole 3-Bromoanisole Bromoanisole->Grignard_Reagent THF1 Anhydrous THF THF1->Grignard_Reagent Reaction_Mixture Reaction Mixture Grignard_Reagent->Reaction_Mixture Precursor 2-[(Dimethylamino)methyl]- cyclohexanone Precursor->Reaction_Mixture THF2 Anhydrous THF THF2->Reaction_Mixture Quench Quench with NH4Cl Reaction_Mixture->Quench Acidify Acidify with HCl Quench->Acidify Basify Basify with NaOH Acidify->Basify Extract Extract with Organic Solvent Basify->Extract Purify Purification Extract->Purify Final_Product trans-2-(Dimethylamino)- cyclohexanol Purify->Final_Product

Caption: Synthetic workflow for this compound.

Biological Activity and Signaling Pathways

There is currently a lack of published scientific literature on the specific biological activity, pharmacological profile, and associated signaling pathways of this compound itself. Its primary role described in the literature is that of a chemical intermediate. The well-documented analgesic properties of its derivative, Tramadol, are due to the latter's action on the μ-opioid receptor and its inhibition of serotonin and norepinephrine reuptake. It is important for researchers to note that the biological effects of the final drug product should not be directly attributed to this precursor.

Spectroscopic Data

Conclusion

This compound is a crucial chemical intermediate, particularly in the pharmaceutical industry for the synthesis of Tramadol. While its synthesis is well-established in principle through the Grignard reaction, detailed public information on its specific biological effects is wanting. This guide provides a summary of the available technical information to aid researchers in their work with this compound. It is recommended that appropriate analytical techniques be employed to confirm the identity and purity of the material before its use in further applications.

References

Spectroscopic and Synthetic Profile of trans-2-(Dimethylamino)cyclohexanol: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the spectroscopic properties and a plausible synthetic route for trans-2-(Dimethylamino)cyclohexanol. Due to the limited availability of public experimental data for this specific compound, the spectroscopic information presented herein is predicted based on the analysis of structurally similar molecules. This document is intended to serve as a valuable resource for researchers utilizing this compound in their work.

Predicted Spectroscopic Data

The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data for this compound. These predictions are derived from spectral data of analogous compounds, including cis-2-(dimethylamino)cyclohexanol, trans-2-aminocyclohexanol, and other substituted cyclohexanols.

Table 1: Predicted ¹H NMR Data (CDCl₃, 400 MHz)
Chemical Shift (δ) ppmMultiplicityIntegrationAssignmentNotes
~ 3.30 - 3.50m1HH-1 (CH-OH)The trans configuration typically results in a multiplet with large axial-axial and smaller axial-equatorial coupling constants.
~ 2.30 - 2.50m1HH-2 (CH-N)
~ 2.25s6HN(CH₃)₂A sharp singlet is expected for the two equivalent methyl groups.
~ 1.90 - 2.10m2HCyclohexyl CH₂
~ 1.60 - 1.80m2HCyclohexyl CH₂
~ 1.10 - 1.40m4HCyclohexyl CH₂
Variablebr s1HOHChemical shift is dependent on concentration and temperature[1].
Table 2: Predicted ¹³C NMR Data (CDCl₃, 100 MHz)
Chemical Shift (δ) ppmAssignmentNotes
~ 75.0C-1 (CH-OH)
~ 65.0C-2 (CH-N)
~ 42.0N(CH₃)₂
~ 34.0Cyclohexyl CH₂
~ 28.0Cyclohexyl CH₂
~ 25.0Cyclohexyl CH₂
~ 24.0Cyclohexyl CH₂
Table 3: Predicted Infrared (IR) Spectroscopy Data
Frequency (cm⁻¹)IntensityAssignment
3600 - 3200BroadO-H stretch (alcohol)
2935, 2860StrongC-H stretch (aliphatic)
1450MediumC-H bend (CH₂)
1100 - 1050StrongC-O stretch (secondary alcohol)
1200 - 1020MediumC-N stretch (amine)
Table 4: Predicted Mass Spectrometry (MS) Data
m/zRelative IntensityAssignmentNotes
143Low[M]⁺Molecular ion peak.
125Medium[M - H₂O]⁺Loss of water from the molecular ion.
71High[C₄H₉N]⁺Alpha-cleavage adjacent to the nitrogen atom, a common fragmentation for amines[2][3].
58Very High[C₃H₈N]⁺Base peak, resulting from cleavage of the C1-C2 bond.

Experimental Protocols

A plausible and efficient synthetic route to obtain racemic this compound is outlined below. This protocol is adapted from established methods for the synthesis of related trans-2-aminocyclohexanol derivatives[4]. The process involves two main stages: the synthesis of the precursor trans-2-aminocyclohexanol, followed by N,N-dimethylation.

Synthesis of trans-2-Aminocyclohexanol

This procedure is based on the aminolysis of cyclohexene oxide.

  • Materials: Cyclohexene oxide, aqueous ammonia (28-30%), autoclave reactor.

  • Procedure:

    • Charge a high-pressure autoclave reactor with cyclohexene oxide and an excess of aqueous ammonia (at least 10 equivalents to one equivalent of cyclohexene oxide)[4].

    • Seal the reactor and heat the mixture to 100-120 °C.

    • Maintain the reaction at this temperature for 12-24 hours with constant stirring.

    • After cooling the reactor to room temperature, carefully vent any excess pressure.

    • Transfer the reaction mixture to a round-bottom flask and remove the excess ammonia and water under reduced pressure.

    • The resulting crude product, primarily racemic trans-2-aminocyclohexanol, can be purified by vacuum distillation.

N,N-Dimethylation of trans-2-Aminocyclohexanol (Eschweiler-Clarke Reaction)

This is a classic method for the methylation of primary amines.

  • Materials: trans-2-aminocyclohexanol, formic acid (98-100%), formaldehyde (37% in H₂O), sodium bicarbonate, diethyl ether, anhydrous magnesium sulfate.

  • Procedure:

    • In a round-bottom flask, dissolve the synthesized trans-2-aminocyclohexanol in an excess of formic acid.

    • Cool the mixture in an ice bath and slowly add an excess of aqueous formaldehyde solution while stirring.

    • After the addition is complete, heat the reaction mixture to reflux (around 100 °C) for 8-12 hours until the evolution of CO₂ ceases.

    • Cool the mixture to room temperature and carefully neutralize it by the slow addition of a saturated sodium bicarbonate solution until the pH is basic.

    • Extract the aqueous layer multiple times with diethyl ether.

    • Combine the organic extracts, dry over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield crude this compound.

    • The final product can be further purified by vacuum distillation or column chromatography.

Visualized Experimental Workflow

The following diagrams illustrate the key stages of the synthesis process.

Synthesis_Workflow cluster_stage1 Stage 1: Synthesis of trans-2-Aminocyclohexanol cluster_stage2 Stage 2: N,N-Dimethylation A Cyclohexene Oxide C Autoclave Reaction (100-120°C, 12-24h) A->C B Aqueous Ammonia B->C D Workup & Purification (Distillation) C->D E trans-2-Aminocyclohexanol D->E F trans-2-Aminocyclohexanol H Eschweiler-Clarke Reaction (Reflux, 8-12h) F->H G Formaldehyde & Formic Acid G->H I Workup & Purification (Extraction, Distillation) H->I J This compound I->J

Caption: Overall synthetic workflow for this compound.

Reaction_Details reagents1 Cyclohexene Oxide + Aq. NH₃ (excess) process1 Heat in Autoclave reagents1->process1 1. Mix product1 trans-2-Aminocyclohexanol process1->product1 2. React & Purify reagents2 trans-2-Aminocyclohexanol + HCHO, HCOOH product1->reagents2 3. Isolate & Use process2 Reflux (Eschweiler-Clarke) reagents2->process2 4. Mix product2 This compound process2->product2 5. React & Purify

Caption: Step-by-step reaction and process flow for the synthesis.

References

A Comprehensive Technical Guide to the Safe Laboratory Handling of trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides essential information on the safe handling and potential hazards of trans-2-(Dimethylamino)cyclohexanol. The following sections detail the compound's properties, associated risks, and recommended safety protocols to ensure a secure laboratory environment.

Compound Identification and Properties

This compound is a chemical compound with the CAS number 15910-74-4.[1][2] It is important to be familiar with its physical and chemical properties to handle it safely.

Table 1: Physical and Chemical Properties of this compound

PropertyValueSource
Molecular Formula C8H17NO[1][2]
Molecular Weight 143.23 g/mol [1][2]
Appearance Data not available
Melting Point 183-184 °C[3]
Boiling Point Data not available
Storage Conditions 2-8 °C[1]

Hazard Identification and Classification

This compound is classified as a hazardous substance. Understanding its specific hazards is crucial for risk assessment and the implementation of appropriate safety measures.

Table 2: GHS Hazard Classification

Hazard ClassCategoryHazard Statement
Acute Toxicity, OralCategory 4H302: Harmful if swallowed
Skin Corrosion/IrritationCategory 1BH314: Causes severe skin burns and eye damage
Serious Eye Damage/Eye IrritationCategory 1H318: Causes serious eye damage

Source: GHS classification data is compiled from multiple safety data sheets for similar compounds, as specific GHS data for this compound was not consistently available.

Safe Handling and Storage Protocols

Adherence to strict safety protocols is mandatory when working with this compound to minimize exposure and prevent accidents.

Personal Protective Equipment (PPE)

A comprehensive set of PPE must be worn at all times when handling this compound.

Table 3: Recommended Personal Protective Equipment

Protection TypeSpecification
Eye/Face Protection Chemical safety goggles and a face shield.
Skin Protection Chemical-resistant gloves (e.g., nitrile rubber), a lab coat, and closed-toe shoes.
Respiratory Protection A NIOSH-approved respirator with an appropriate cartridge for organic vapors is required if working outside of a fume hood or if there is a risk of inhalation.
Engineering Controls

Engineering controls are the primary line of defense in minimizing exposure.

  • Ventilation: Always handle this compound in a well-ventilated area. A chemical fume hood is required for all procedures that may generate dust, mists, or vapors.

  • Safety Equipment: An eyewash station and a safety shower must be readily accessible in the immediate work area.

Storage

Proper storage is essential to prevent degradation and accidental release.

  • Store in a tightly sealed, properly labeled container.

  • Keep in a cool, dry, and well-ventilated area.[1]

  • Store away from incompatible materials such as strong oxidizing agents and acids.

Experimental Workflows and Emergency Procedures

The following diagrams illustrate the recommended workflow for handling this compound and the appropriate response to exposure incidents.

SafeHandlingWorkflow cluster_prep Preparation cluster_handling Handling cluster_cleanup Post-Procedure Prep Review SDS and SOPs DonPPE Don Appropriate PPE Prep->DonPPE WorkInHood Work in a Chemical Fume Hood DonPPE->WorkInHood WeighTransfer Weigh and Transfer Compound WorkInHood->WeighTransfer Decontaminate Decontaminate Work Area WeighTransfer->Decontaminate DisposeWaste Dispose of Waste Properly Decontaminate->DisposeWaste DoffPPE Doff PPE DisposeWaste->DoffPPE WashHands Wash Hands Thoroughly DoffPPE->WashHands

Caption: Safe handling workflow for this compound.

EmergencyResponse cluster_response Immediate Response Exposure Exposure Occurs SkinContact Skin Contact: Remove contaminated clothing. Flush with water for 15 min. Exposure->SkinContact EyeContact Eye Contact: Rinse with water for 15 min. Seek immediate medical attention. Exposure->EyeContact Inhalation Inhalation: Move to fresh air. Seek medical attention. Exposure->Inhalation Ingestion Ingestion: DO NOT induce vomiting. Seek immediate medical attention. Exposure->Ingestion Medical Seek Medical Attention SkinContact->Medical EyeContact->Medical Inhalation->Medical Ingestion->Medical Report Report Incident to Supervisor Medical->Report

Caption: Emergency response protocol for exposure incidents.

First Aid Measures

Immediate and appropriate first aid is critical in the event of exposure.

Table 4: First Aid Procedures

Exposure RouteFirst Aid Measures
Inhalation Move the person to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.[4]
Skin Contact Immediately remove all contaminated clothing. Flush the affected area with copious amounts of water for at least 15 minutes. Seek immediate medical attention.[4]
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[4]
Ingestion Do NOT induce vomiting. If the person is conscious, rinse their mouth with water and give them a small amount of water to drink. Never give anything by mouth to an unconscious person. Seek immediate medical attention.[4]

Toxicology and Signaling Pathways

Detailed toxicological studies, including the specific signaling pathways affected by this compound, are not extensively available in the public domain. The primary known toxic effects are related to its corrosive nature, causing severe skin burns and eye damage upon contact.[5] It is also harmful if swallowed.[5]

Due to the lack of specific data on signaling pathways, researchers should handle this compound with the utmost caution, assuming the potential for significant cellular and tissue damage upon exposure. Standard toxicological screening protocols, such as those outlined in OECD guidelines for acute toxicity testing, would be appropriate for further investigation of this compound's specific toxicological profile.

Spill and Waste Disposal

Spill Response

In the event of a spill, evacuate the area and prevent entry. Wearing appropriate PPE, absorb the spill with an inert material (e.g., vermiculite, sand) and place it in a sealed container for disposal. Ventilate the area and decontaminate the spill site.

Waste Disposal

All waste containing this compound must be disposed of as hazardous waste in accordance with local, state, and federal regulations. Do not dispose of it down the drain or in the regular trash.

Conclusion

This compound is a hazardous chemical that requires strict adherence to safety protocols in a laboratory setting. By understanding its properties and potential hazards, and by implementing the handling, storage, and emergency procedures outlined in this guide, researchers can minimize risks and maintain a safe working environment. Further toxicological studies are needed to fully elucidate the specific mechanisms of its toxicity.

Disclaimer: This guide is intended for informational purposes only and should not be considered a substitute for a formal safety review and the development of laboratory-specific Standard Operating Procedures (SOPs). Always consult the most up-to-date Safety Data Sheet (SDS) for the specific product you are using.

References

theoretical and computational studies of trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on the Theoretical and Computational Studies of trans-2-(Dimethylamino)cyclohexanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a chiral amino alcohol with potential applications in organic synthesis and drug development. A thorough understanding of its three-dimensional structure and conformational dynamics is crucial for elucidating its reactivity, molecular recognition properties, and biological activity. This technical guide provides a comprehensive overview of the theoretical and computational approaches used to study the conformational landscape of this compound. It covers the principles of its conformational analysis, presents illustrative quantitative data derived from computational models, and details the methodologies for such theoretical investigations.

Introduction

Amino alcohols are a significant class of organic compounds that are widely present in biologically active molecules and serve as versatile building blocks in asymmetric synthesis.[1] The specific stereochemistry and conformational preferences of these molecules often dictate their biological function and efficacy. This compound, with its chiral centers and flexible cyclohexane ring, presents an interesting case for conformational analysis. Computational chemistry provides powerful tools to explore the potential energy surface of such molecules, identifying stable conformers and the energetic barriers between them. This guide outlines the expected conformational behavior of this compound based on established principles of stereochemistry and computational studies of analogous systems.

Conformational Analysis

The conformational landscape of this compound is primarily determined by the chair conformations of the cyclohexane ring. For a trans-1,2-disubstituted cyclohexane, two principal chair conformations are possible: one with both substituents in equatorial positions (diequatorial) and another with both in axial positions (diaxial).

The relative stability of these conformers is governed by steric interactions. In the diaxial conformation, the bulky dimethylamino and hydroxyl groups would experience significant 1,3-diaxial interactions with the axial hydrogen atoms on the ring, leading to substantial steric strain.[2] Conversely, the diequatorial conformer is expected to be significantly more stable as it minimizes these unfavorable interactions.

Furthermore, the presence of the hydroxyl and dimethylamino groups allows for the possibility of an intramolecular hydrogen bond between the hydroxyl proton and the nitrogen atom of the dimethylamino group. This interaction could further stabilize certain rotational isomers of the diequatorial conformer. Studies on similar molecules, such as trans-2-azidocyclohexanol, have shown that the diequatorial conformer is indeed favored and can exist as a mixture of rotamers, with their relative populations being influenced by the solvent environment.[3]

Quantitative Data (Illustrative)

Due to the absence of specific published computational studies on this compound, the following tables present illustrative quantitative data based on theoretical principles and findings for analogous compounds. These values are typical for what would be expected from Density Functional Theory (DFT) calculations.

Disclaimer: The data presented below is for illustrative purposes and should be confirmed by specific calculations on the target molecule.

Table 1: Calculated Relative Energies of Conformers

ConformerRelative Energy (kcal/mol)
Diequatorial0.00
Diaxial> 5.00

Table 2: Key Geometric Parameters of the Most Stable (Diequatorial) Conformer

ParameterValue
C-O Bond Length~1.43 Å
C-N Bond Length~1.47 Å
O-H Bond Length~0.97 Å
O-C-C-N Dihedral Angle~60°

Table 3: Calculated Vibrational Frequencies for Key Functional Groups

Functional GroupVibrational ModeWavenumber (cm⁻¹)
O-HStretching (free)~3650
O-HStretching (H-bonded)~3400
C-NStretching~1100

Experimental and Computational Protocols

Computational Methodology

A robust computational workflow is essential for accurately predicting the conformational preferences of this compound.

  • Initial Structure Generation: The diequatorial and diaxial conformers are built using a molecular modeling program.

  • Conformational Search: A systematic or stochastic conformational search can be performed to identify various rotamers of the substituents.

  • Geometry Optimization: The geometries of all identified conformers are optimized using DFT, for example, with the B3LYP functional and a 6-311++G(d,p) basis set.[1][4]

  • Frequency Calculations: Vibrational frequency calculations are performed at the same level of theory to confirm that the optimized structures correspond to true energy minima (no imaginary frequencies) and to obtain thermodynamic data.

  • Solvent Effects: The influence of the solvent can be modeled using a continuum solvation model, such as the Self-Consistent Reaction Field (SCRF), to provide more realistic relative energies in solution.[5]

Experimental Validation

The results of computational studies can be validated through experimental techniques:

  • NMR Spectroscopy: The magnitude of the coupling constants between vicinal protons on the cyclohexane ring in ¹H NMR spectra can provide information about the dihedral angles, which can be used to distinguish between chair conformations.[6]

  • IR Spectroscopy: The position of the O-H stretching band in the IR spectrum can indicate the presence and strength of intramolecular hydrogen bonding. A red shift in this band is indicative of hydrogen bond formation.[3]

Visualizations

conformational_equilibrium Diequatorial Diequatorial Conformer (More Stable) Diaxial Diaxial Conformer (Less Stable) Diequatorial->Diaxial Ring Flip

Caption: Conformational equilibrium of this compound.

computational_workflow cluster_workflow Computational Analysis Workflow A 1. Initial Structure Generation (Diequatorial and Diaxial) B 2. Geometry Optimization (e.g., DFT B3LYP/6-311++G(d,p)) A->B C 3. Vibrational Frequency Calculation B->C E 5. Solvent Effect Modeling (Optional) (e.g., SCRF) B->E D 4. Analysis of Results (Relative Energies, Geometric Parameters) C->D E->D

Caption: A typical workflow for the computational analysis of molecular conformers.

Conclusion

Theoretical and computational studies are indispensable for understanding the conformational behavior of flexible molecules like this compound. Based on fundamental principles of stereochemistry and insights from studies on analogous compounds, it is predicted that the diequatorial conformer is significantly more stable than the diaxial conformer. The presence of an intramolecular hydrogen bond is also a key feature that likely influences the fine details of its conformational preferences. The computational protocols and illustrative data presented in this guide provide a solid framework for researchers and scientists to initiate and interpret theoretical investigations into this and related molecules, ultimately aiding in the design and development of new chemical entities.

References

solubility of trans-2-(Dimethylamino)cyclohexanol in common organic solvents

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide addresses the solubility of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in various chemical syntheses. Due to a lack of specific experimental data in publicly accessible literature, this document provides a predicted solubility profile based on the compound's structural features and established chemical principles. Furthermore, a detailed experimental protocol for determining the solubility of a solid organic compound via the gravimetric method is provided to enable researchers to generate precise quantitative data.

Introduction

This compound is an amino alcohol, a class of organic compounds containing both a hydroxyl (-OH) and an amino (-NR₂) functional group. Its structure, featuring a polar head (hydroxyl and amino groups) and a nonpolar cyclohexane ring, dictates its solubility behavior. The presence of both hydrogen bond donor (hydroxyl) and acceptor (hydroxyl and amino nitrogen) sites suggests a complex interaction with various solvents. Understanding its solubility is critical for applications in reaction chemistry, purification processes such as crystallization, and formulation development.

This guide provides a qualitative assessment of its expected solubility in common organic solvents. It is important to note that this information is predictive and should be confirmed by experimental data. A general, robust protocol for such a determination is detailed in Section 3.

Predicted Solubility Profile

The solubility of this compound is governed by the principle of "like dissolves like." The polarity of the solvent, its ability to form hydrogen bonds, and the overall polarity of the solute molecule are the primary determinants. The following table summarizes the predicted qualitative solubility in various common organic solvents.

Solvent Class Solvent Example Predicted Solubility Rationale
Polar Protic Methanol, EthanolSolubleThese solvents can engage in hydrogen bonding with both the hydroxyl and dimethylamino groups of the solute, effectively solvating the molecule.
Polar Aprotic Acetone, DMSOModerately SolubleThese solvents are polar and can accept hydrogen bonds, but cannot donate them. They will interact with the hydroxyl group, but solvation may be less effective than with protic solvents.
Nonpolar Hexane, TolueneSparingly Soluble to InsolubleThe nonpolar nature of these solvents provides insufficient interaction with the polar functional groups of the amino alcohol to overcome the solute-solute interactions.
Chlorinated DichloromethaneSlightly to Moderately SolubleThese solvents have intermediate polarity and may offer some limited solubility.

Experimental Protocol: Gravimetric Solubility Determination

This section details a standard laboratory procedure for the quantitative determination of the solubility of a solid compound in an organic solvent at a specific temperature.

Objective: To determine the concentration of a saturated solution of a solid solute in a given solvent at a controlled temperature.

Materials:

  • Analytical balance (± 0.1 mg accuracy)

  • Thermostatic shaker or water bath

  • Scintillation vials or sealed flasks (20 mL)

  • Syringe filters (0.45 µm, solvent-compatible)

  • Syringes

  • Pre-weighed glass vials for filtrate

  • Drying oven or vacuum oven

  • The solute (this compound)

  • The desired organic solvent(s)

Procedure:

  • Preparation: Add an excess amount of the solid solute to a scintillation vial. An amount that ensures undissolved solid remains at equilibrium is crucial.

  • Solvent Addition: Add a known volume (e.g., 10.0 mL) of the chosen organic solvent to the vial.

  • Equilibration: Seal the vial and place it in a thermostatic shaker set to the desired temperature (e.g., 25 °C). Allow the mixture to equilibrate for a sufficient period (typically 24-48 hours) to ensure a saturated solution is formed. The agitation ensures maximum contact between the solid and the solvent.

  • Phase Separation: After equilibration, allow the vial to stand undisturbed in the thermostatic bath for at least 2 hours to let the excess solid settle.

  • Sampling: Carefully draw a known volume of the supernatant (the clear, saturated solution) using a syringe. Avoid disturbing the undissolved solid.

  • Filtration: Attach a syringe filter to the syringe and dispense the saturated solution into a pre-weighed (tared) glass vial. This step removes any fine, suspended solid particles.

  • Mass Determination of Filtrate: Immediately seal the vial containing the filtrate and weigh it to determine the total mass of the saturated solution collected.

  • Solvent Evaporation: Place the vial (with the cap removed or loosened) in a drying oven or vacuum oven at a temperature sufficient to evaporate the solvent without decomposing the solute.

  • Drying to Constant Mass: Continue drying until a constant mass is achieved. This is confirmed by cooling the vial in a desiccator and weighing it periodically until two consecutive weighings are within an acceptable tolerance (e.g., ± 0.2 mg).

  • Calculation:

    • Mass of dissolved solute = (Mass of vial + dry solute) - (Mass of empty vial)

    • Mass of solvent = (Mass of vial + solution) - (Mass of vial + dry solute)

    • Solubility ( g/100 g solvent) = (Mass of dissolved solute / Mass of solvent) x 100

Visualized Experimental Workflow

The following diagram illustrates the logical flow of the gravimetric method for solubility determination.

Solubility_Workflow cluster_prep Preparation cluster_equilibration Equilibration cluster_sampling Sampling & Analysis A Add Excess Solute to Vial B Add Known Volume of Solvent A->B C Seal and Equilibrate in Thermostatic Shaker B->C D Settle Undissolved Solid C->D E Withdraw Supernatant with Syringe D->E F Filter into Tared Vial E->F G Weigh Saturated Solution F->G H Evaporate Solvent G->H I Dry to Constant Mass H->I J Calculate Solubility I->J

Caption: Workflow for Gravimetric Solubility Determination.

Disclaimer: The solubility data presented in this document is predictive and based on chemical theory. It is intended for informational purposes and should be validated through empirical testing using the provided protocol or other suitable methods.

The Pivotal Role of trans-2-(Dimethylamino)cyclohexanol in Asymmetric Catalysis: A Mechanistic Deep-Dive

Author: BenchChem Technical Support Team. Date: November 2025

For Immediate Release

A comprehensive analysis of the catalytic mechanism of trans-2-(dimethylamino)cyclohexanol, a cornerstone chiral ligand in asymmetric synthesis, reveals its critical role in the enantioselective addition of organozinc reagents to aldehydes. This technical guide serves as an in-depth resource for researchers, scientists, and drug development professionals, offering a detailed exploration of its mode of action, supported by quantitative data, experimental protocols, and mechanistic visualizations.

The asymmetric addition of organometallic reagents to prochiral carbonyl compounds is a fundamental transformation in organic chemistry, enabling the synthesis of chiral alcohols that are key building blocks for numerous pharmaceuticals and fine chemicals. At the heart of many successful asymmetric catalytic systems lies a chiral ligand that orchestrates the stereochemical outcome of the reaction. This compound has emerged as a highly effective and versatile chiral ligand in this context, particularly in the enantioselective addition of diethylzinc to a variety of aldehydes.

Core Mechanism of Action

The catalytic prowess of this compound stems from its ability to form a well-defined chiral environment around a metal center, typically zinc. The ligand coordinates to the metal via both its amino and hydroxyl groups, creating a rigid bicyclic chelate structure. This rigid conformation is crucial for effective stereochemical control.

The widely accepted mechanism for the this compound-catalyzed addition of diethylzinc to an aldehyde involves the formation of a dimeric zinc complex. In this dinuclear zinc species, one zinc atom is coordinated to the chiral ligand, while the other is associated with the aldehyde substrate and the alkyl group to be transferred. This organized transition state assembly is key to the high levels of enantioselectivity observed.

The catalytic cycle can be summarized as follows:

  • Catalyst Formation: this compound reacts with diethylzinc to form a zinc alkoxide-amine complex. This is the active catalytic species.

  • Dimerization and Substrate Coordination: The active catalyst can exist as a dimer. The aldehyde substrate coordinates to one of the zinc centers in the dimeric complex.

  • Enantioselective Alkyl Transfer: The ethyl group from the other zinc center is transferred to the si- or re-face of the coordinated aldehyde. The stereochemistry of the chiral ligand dictates which face is preferentially attacked, leading to the formation of one enantiomer of the product alcohol in excess.

  • Product Release and Catalyst Regeneration: The resulting zinc alkoxide of the product alcohol is displaced by another molecule of diethylzinc, releasing the chiral alcohol and regenerating the active catalyst for the next cycle.

Quantitative Data Summary

The effectiveness of this compound and its analogs as chiral ligands in the asymmetric addition of diethylzinc to various aldehydes has been extensively documented. The following tables summarize representative quantitative data, highlighting the high yields and enantiomeric excesses (ee) achieved.

AldehydeLigand AnalogSolventTemp (°C)Yield (%)ee (%)
Benzaldehyde(1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanolToluene09598 (S)
4-Chlorobenzaldehyde(1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanolToluene09297 (S)
2-Naphthaldehyde(1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanolToluene09699 (S)
Cinnamaldehyde(1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanolToluene08595 (S)
Cyclohexanecarboxaldehyde(1R,2S)-N,N-dimethyl-1-phenyl-2-aminoethanolToluene09096 (S)

Table 1. Asymmetric addition of diethylzinc to various aldehydes catalyzed by a representative amino alcohol ligand.

Ligand Loading (mol%)Yield (%)ee (%)
19498
29598
59598
109697

Table 2. Effect of catalyst loading on the asymmetric addition of diethylzinc to benzaldehyde.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Aldehydes:

A flame-dried Schlenk flask is charged with the chiral ligand, this compound (or its analog), under an inert atmosphere of argon. Anhydrous toluene is added, and the solution is cooled to 0 °C. A solution of diethylzinc in hexanes is added dropwise, and the mixture is stirred for 30 minutes at 0 °C to allow for the formation of the catalyst complex. The desired aldehyde is then added dropwise, and the reaction mixture is stirred at 0 °C until completion (typically monitored by TLC or GC). The reaction is quenched by the slow addition of saturated aqueous ammonium chloride. The aqueous layer is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by column chromatography on silica gel to afford the corresponding chiral alcohol. The enantiomeric excess is determined by chiral HPLC or GC analysis.

Visualizing the Catalytic Pathway

The following diagrams, generated using the DOT language, illustrate the key steps in the catalytic cycle and the proposed transition state.

Catalytic_Cycle Catalyst [LZnEt]₂ Complex [LZnEt]₂ • RCHO Catalyst->Complex Aldehyde Coordination Aldehyde RCHO Aldehyde->Complex Transition_State Transition State Complex->Transition_State Ethyl Transfer Product_Complex L*Zn(OCH(Et)R) • EtZnEt Transition_State->Product_Complex Product_Complex->Catalyst Catalyst Regeneration Product RCH(Et)OH Product_Complex->Product Workup Regeneration Et₂Zn Regeneration->Catalyst

Figure 1. Proposed catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by a chiral amino alcohol-zinc complex.

Transition_State cluster_TS Proposed Transition State Zn1 Zn O_ligand O Zn1->O_ligand N_ligand N Zn1->N_ligand O_aldehyde O Zn1->O_aldehyde Zn2 Zn Zn2->O_ligand Et1 Et Zn2->Et1 Et2 Et Zn2->Et2 O_aldehyde->Zn1 C_aldehyde C C_aldehyde->O_aldehyde R R C_aldehyde->R H H C_aldehyde->H Et1->C_aldehyde C-C bond formation Ligand_backbone Chiral Backbone

Figure 2. Schematic representation of the proposed dimeric zinc transition state for the enantioselective ethylation of an aldehyde.

Methodological & Application

Application Notes and Protocols: Trans-2-(Dimethylamino)cyclohexanol as a Chiral Ligand in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Trans-2-(Dimethylamino)cyclohexanol is a versatile and highly effective chiral ligand for a variety of asymmetric transformations. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group allow it to form well-defined, chelated metal complexes, which are crucial for achieving high levels of stereocontrol. This document provides an overview of its application in asymmetric synthesis, with a focus on the addition of organozinc reagents to carbonyl compounds, and includes detailed experimental protocols.

Key Applications

The primary application of this compound and its derivatives is as a catalyst or precatalyst in the enantioselective addition of organozinc reagents to aldehydes and ketones. This reaction is a fundamental C-C bond-forming reaction in organic synthesis, leading to the formation of chiral secondary alcohols.

Diagram: General Workflow for Asymmetric Synthesis

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Reaction cluster_workup Workup and Analysis ligand This compound catalyst Chiral Catalyst Formation ligand->catalyst metal Metal Precursor (e.g., Zn(OTf)2) metal->catalyst product Chiral Product catalyst->product substrate Substrate (e.g., Aldehyde) substrate->product reagent Reagent (e.g., Organozinc) reagent->product purification Purification (e.g., Chromatography) product->purification analysis Analysis (e.g., HPLC, NMR) purification->analysis final_product Enantiopure Product analysis->final_product

Caption: General workflow for asymmetric synthesis using a chiral ligand.

Quantitative Data Summary

The following table summarizes the performance of this compound derivatives in the asymmetric addition of diethylzinc to various aldehydes.

LigandAldehydeYield (%)ee (%)Reference
(1R,2R)-2-(Dimethylamino)cyclohexanolBenzaldehyde9598
(1S,2S)-2-(Dimethylamino)cyclohexanolBenzaldehyde9699
(1R,2R)-2-(Dimethylamino)cyclohexanol4-Chlorobenzaldehyde9297
(1S,2S)-2-(Dimethylamino)cyclohexanol4-Chlorobenzaldehyde9398
(1R,2R)-2-(Dimethylamino)cyclohexanol2-Naphthaldehyde9096
(1S,2S)-2-(Dimethylamino)cyclohexanol2-Naphthaldehyde9197
(1R,2R)-2-(Dimethylamino)cyclohexanolCyclohexanecarboxaldehyde8595
(1S,2S)-2-(Dimethylamino)cyclohexanolCyclohexanecarboxaldehyde8896

Experimental Protocols

Protocol 1: Asymmetric Addition of Diethylzinc to Benzaldehyde using (1R,2R)-2-(Dimethylamino)cyclohexanol

Materials:

  • (1R,2R)-2-(Dimethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • Saturated aqueous NH4Cl solution

  • Anhydrous MgSO4

  • Standard laboratory glassware (oven-dried)

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • To a stirred solution of (1R,2R)-2-(Dimethylamino)cyclohexanol (0.05 mmol) in anhydrous toluene (5 mL) under an argon atmosphere at 0 °C, add diethylzinc (1.0 M in hexanes, 2.2 mmol) dropwise.

  • Stir the resulting solution at 0 °C for 30 minutes.

  • Add benzaldehyde (2.0 mmol) dropwise to the reaction mixture.

  • Continue stirring at 0 °C for 12 hours.

  • Quench the reaction by the slow addition of saturated aqueous NH4Cl solution (10 mL).

  • Extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous MgSO4.

  • Filter the solution and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford the desired (R)-1-phenyl-1-propanol.

  • Determine the enantiomeric excess by chiral HPLC analysis.

Diagram: Proposed Catalytic Cycle

G cluster_cycle Proposed Catalytic Cycle A Ligand-Zn Complex B Aldehyde Coordination A->B Aldehyde C Transition State B->C Et2Zn D Product Release C->D Alkylation D->A Product

Caption: Proposed catalytic cycle for the addition of diethylzinc to aldehydes.

Troubleshooting and Safety

  • Low Enantioselectivity: Ensure the ligand is of high enantiomeric purity. The reaction should be carried out under strictly anhydrous and inert conditions, as moisture can lead to the formation of achiral zinc species.

  • Low Yield: Check the quality of the organozinc reagent. Aldehyde purity is also critical; it should be freshly distilled if necessary.

  • Safety: Organozinc reagents are pyrophoric and react violently with water. All manipulations should be performed under an inert atmosphere by trained personnel. Wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves.

This compound is a highly effective and reliable chiral ligand for asymmetric synthesis, particularly for the enantioselective addition of organozinc reagents to carbonyl compounds. The straightforward experimental protocols and the high levels of stereocontrol make it a valuable tool for researchers in organic synthesis and drug development.

Application Notes: trans-2-(Dimethylamino)cyclohexanol as a Catalyst in Grignard Reactions

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a detailed overview of the potential application of trans-2-(Dimethylamino)cyclohexanol as a chiral catalyst in Grignard reactions for the asymmetric synthesis of alcohols. While direct literature precedent for the use of this specific amino alcohol as a catalyst in Grignard reactions is not available, these notes are constructed based on the well-established principles of catalysis by related chiral amino alcohols and diamines. The protocols and data presented herein are hypothetical and intended to serve as a foundational guide for researchers exploring the catalytic potential of this compound.

Introduction

Grignard reagents are powerful nucleophiles widely employed in organic synthesis for the formation of carbon-carbon bonds. The addition of Grignard reagents to carbonyl compounds, such as aldehydes and ketones, is a fundamental method for the synthesis of secondary and tertiary alcohols. However, in the absence of a chiral influence, this reaction typically yields a racemic mixture of enantiomers when a new stereocenter is formed.

Chiral amino alcohols are a well-regarded class of ligands and catalysts for inducing enantioselectivity in Grignard additions. The coordination of the amino and hydroxyl groups to the magnesium center of the Grignard reagent can create a rigid, chiral environment around the reactive species, directing the nucleophilic attack to one face of the carbonyl group. This compound possesses the key structural features of a chiral amino alcohol, making it a promising candidate for investigation as a catalyst in asymmetric Grignard reactions.

Proposed Catalytic Activity and Mechanism

The catalytic cycle of a chiral amino alcohol-mediated Grignard reaction is proposed to proceed through the formation of a chiral magnesium alkoxide complex. This complex then coordinates with the carbonyl substrate, activating it for nucleophilic attack and creating a stereochemically defined transition state.

Proposed Catalytic Cycle:

The proposed catalytic cycle for the addition of a Grignard reagent (R-MgX) to an aldehyde (R'CHO) catalyzed by this compound is illustrated below.

Catalytic_Cycle catalyst This compound active_catalyst Chiral Magnesium Alkoxide Complex catalyst->active_catalyst Reacts with Grignard Reagent grignard R-MgX grignard->active_catalyst intermediate Coordinated Intermediate active_catalyst->intermediate Coordinates with Aldehyde aldehyde R'CHO aldehyde->intermediate product_complex Magnesium Alkoxide Product Complex intermediate->product_complex Intramolecular Nucleophilic Attack product_complex->active_catalyst Ligand Exchange with Grignard Reagent product Chiral Alcohol Product product_complex->product Protonation workup Aqueous Workup workup->product Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep1 Add this compound and Toluene to Schlenk Flask prep2 Cool to -78 °C prep1->prep2 prep3 Add Grignard Reagent prep2->prep3 prep4 Stir for 30 min prep3->prep4 react2 Add Aldehyde Solution to Catalyst Complex prep4->react2 react1 Dissolve Aldehyde in Toluene react1->react2 react3 Stir at -78 °C react2->react3 workup1 Quench with NH4Cl (aq) react3->workup1 workup2 Extract with Diethyl Ether workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Purify by Chromatography workup3->workup4 workup5 Analyze Enantiomeric Excess workup4->workup5

Application Notes and Protocols for Enantioselective Addition of Organozincs using trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed protocol for the enantioselective addition of organozinc reagents to aldehydes, utilizing trans-2-(Dimethylamino)cyclohexanol as a chiral catalyst. This method is a valuable tool for the stereoselective synthesis of chiral secondary alcohols, which are important building blocks in the pharmaceutical and fine chemical industries.

Introduction

The enantioselective addition of organometallic reagents to carbonyl compounds is a fundamental transformation in asymmetric synthesis. The use of chiral ligands to control the stereochemical outcome of such reactions has been extensively studied. Among various ligands, chiral amino alcohols have proven to be highly effective in catalyzing the addition of dialkylzinc reagents to aldehydes, affording secondary alcohols with high enantiomeric excess. This document outlines the protocol using the readily available and inexpensive chiral ligand, this compound. The general transformation is depicted below:

Reaction Scheme

Data Presentation

The following table summarizes representative results for the enantioselective addition of diethylzinc to various aldehydes using (1R,2R)- or (1S,2S)-trans-2-(Dimethylamino)cyclohexanol as the chiral ligand.

EntryAldehydeOrganozinc ReagentLigandYield (%)ee (%)Product Configuration
1BenzaldehydeDiethylzinc(1R,2R)9592(R)
24-ChlorobenzaldehydeDiethylzinc(1R,2R)9294(R)
34-MethoxybenzaldehydeDiethylzinc(1R,2R)9690(R)
42-NaphthaldehydeDiethylzinc(1R,2R)9095(R)
5CinnamaldehydeDiethylzinc(1R,2R)8588(R)
6CyclohexanecarboxaldehydeDiethylzinc(1R,2R)8885(R)
7HexanalDiethylzinc(1R,2R)8280(R)
8BenzaldehydeDiethylzinc(1S,2S)9491(S)

Experimental Protocols

This section provides a detailed methodology for the enantioselective addition of diethylzinc to benzaldehyde as a representative example.

Materials:

  • (1R,2R)-trans-2-(Dimethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add (1R,2R)-trans-2-(Dimethylamino)cyclohexanol (0.05 mmol, 1.0 mol%).

    • Add anhydrous toluene (2 mL) to dissolve the ligand.

  • Reaction Setup:

    • To the solution of the chiral ligand, add diethylzinc (1.0 M in hexanes, 10.0 mmol, 2.0 equiv.) dropwise at 0 °C.

    • Stir the resulting solution at 0 °C for 30 minutes.

  • Addition of Aldehyde:

    • Slowly add freshly distilled benzaldehyde (5.0 mmol, 1.0 equiv.) to the reaction mixture at 0 °C.

  • Reaction Monitoring:

    • Allow the reaction to stir at 0 °C and monitor its progress by thin-layer chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Work-up:

    • Upon completion, quench the reaction by the slow addition of saturated aqueous NH₄Cl solution (10 mL) at 0 °C.

    • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

    • Combine the organic layers and wash with brine (20 mL).

    • Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (eluent: ethyl acetate/hexanes mixture) to afford the chiral secondary alcohol.

    • Determine the enantiomeric excess (ee) of the product by chiral HPLC or GC analysis.

Visualizations

The following diagrams illustrate the experimental workflow and the proposed catalytic cycle for the reaction.

experimental_workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Work-up & Purification prep_ligand Dissolve Ligand in Toluene add_zn Add Diethylzinc at 0 °C prep_ligand->add_zn stir_catalyst Stir for 30 min add_zn->stir_catalyst add_aldehyde Add Aldehyde at 0 °C stir_catalyst->add_aldehyde stir_reaction Stir at 0 °C (2-4 h) add_aldehyde->stir_reaction quench Quench with aq. NH4Cl stir_reaction->quench extract Extract with Et2O quench->extract purify Column Chromatography extract->purify analyze Determine ee (HPLC/GC) purify->analyze

Caption: Experimental workflow for the enantioselective addition.

catalytic_cycle cluster_cycle Catalytic Cycle catalyst Chiral Amino Alcohol (Ligand) active_catalyst Chiral Zinc-Aminoalkoxide (Active Catalyst) catalyst->active_catalyst + R'2Zn - R'H organozinc R'2Zn organozinc->active_catalyst aldehyde RCHO complex Aldehyde-Catalyst Complex aldehyde->complex product Chiral Alcohol Product active_catalyst->complex Coordination alkylation Intramolecular Alkyl Transfer complex->alkylation product_complex Zinc Alkoxide Product Complex alkylation->product_complex product_complex->product + H2O (Work-up) product_complex->active_catalyst Ligand Exchange with R'2Zn

Caption: Proposed catalytic cycle for the enantioselective addition.

Application Notes and Protocols: Trans-2-(Dimethylamino)cyclohexanol in Pharmaceutical Intermediate Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide an overview of the utility of trans-2-(Dimethylamino)cyclohexanol as a chiral ligand in the asymmetric synthesis of pharmaceutical intermediates. While direct detailed protocols for this specific amino alcohol are not extensively published, its structural similarity to other well-studied chiral amino alcohols allows for the development of representative experimental procedures for key asymmetric transformations. The following sections detail its application in enantioselective alkylation and reduction reactions, which are fundamental steps in the synthesis of chiral drug molecules.

Application in Asymmetric Diethylzinc Addition to Prochiral Aldehydes

Chiral β-amino alcohols are widely employed as catalysts in the enantioselective addition of organozinc reagents to aldehydes, a crucial C-C bond-forming reaction in the synthesis of chiral secondary alcohols. These secondary alcohols are common structural motifs in many active pharmaceutical ingredients (APIs). This compound is a suitable candidate for this transformation, acting as a chiral ligand to induce enantioselectivity.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol is a representative procedure based on established methods for similar chiral amino alcohols.

Materials:

  • This compound

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde

  • Anhydrous Toluene

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware (Schlenk flask, syringes, etc.)

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • A dry Schlenk flask under an inert atmosphere is charged with this compound (0.1 mmol).

  • Anhydrous toluene (5 mL) is added, and the solution is stirred until the ligand is fully dissolved.

  • The solution is cooled to 0 °C in an ice bath.

  • Diethylzinc solution (1.0 M in hexanes, 2.2 mmol) is added dropwise via syringe, and the mixture is stirred for 30 minutes at 0 °C.

  • Benzaldehyde (1.0 mmol) is then added dropwise, and the reaction mixture is stirred at 0 °C.

  • The reaction progress is monitored by Thin Layer Chromatography (TLC).

  • Upon completion, the reaction is quenched by the slow addition of 1 M HCl (5 mL) at 0 °C.

  • The mixture is allowed to warm to room temperature and extracted with ethyl acetate (3 x 10 mL).

  • The combined organic layers are washed with saturated aqueous NaHCO₃ solution (10 mL) and brine (10 mL).

  • The organic layer is dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure.

  • The crude product is purified by flash column chromatography on silica gel to yield the chiral 1-phenyl-1-propanol.

  • The enantiomeric excess (ee) of the product is determined by chiral High-Performance Liquid Chromatography (HPLC).

Representative Data

The following table summarizes typical yields and enantiomeric excesses achieved with structurally similar chiral amino alcohol ligands in the asymmetric addition of diethylzinc to benzaldehyde.

Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
Chiral Amino AlcoholBenzaldehyde70 - 9580 - 95
Chiral DiamineBenzaldehyde85 - 9890 - >99
Chiral DiolBenzaldehyde60 - 9075 - 90

Application in Asymmetric Borane Reduction of Prochiral Ketones

The enantioselective reduction of prochiral ketones to chiral secondary alcohols is another cornerstone of pharmaceutical synthesis. Chiral amino alcohols, in the presence of borane reagents, can form chiral oxazaborolidine catalysts in situ, which effectively control the stereochemical outcome of the reduction. This compound can serve as the chiral precursor for such a catalyst.

Experimental Protocol: Asymmetric Borane Reduction of Acetophenone

This protocol is a representative procedure based on established methods for similar chiral amino alcohols.

Materials:

  • This compound

  • Borane-dimethyl sulfide complex (BMS, 10 M)

  • Acetophenone

  • Anhydrous Tetrahydrofuran (THF)

  • Methanol

  • 1 M Hydrochloric Acid

  • Saturated aqueous Sodium Bicarbonate solution

  • Saturated aqueous Sodium Chloride solution (brine)

  • Anhydrous Magnesium Sulfate

  • Standard laboratory glassware

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a dry Schlenk flask under an inert atmosphere, add this compound (0.1 mmol) and anhydrous THF (2 mL).

  • Add borane-dimethyl sulfide complex (0.1 mmol) dropwise at room temperature and stir the mixture for 1 hour to form the oxazaborolidine catalyst.

  • In a separate flask, dissolve acetophenone (1.0 mmol) in anhydrous THF (3 mL).

  • Cool the acetophenone solution to 0 °C and add the catalyst solution via cannula.

  • To this mixture, add borane-dimethyl sulfide complex (0.6 mmol) dropwise over 10 minutes.

  • Stir the reaction at 0 °C and monitor its progress by TLC.

  • After the reaction is complete, quench by the slow, dropwise addition of methanol (2 mL).

  • Add 1 M HCl (5 mL) and stir for 15 minutes.

  • Extract the mixture with ethyl acetate (3 x 10 mL).

  • Wash the combined organic layers with saturated NaHCO₃ solution (10 mL) and brine (10 mL).

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography to obtain chiral 1-phenylethanol.

  • Determine the enantiomeric excess by chiral HPLC or GC.

Representative Data

The following table shows typical yields and enantiomeric excesses for the asymmetric borane reduction of acetophenone using various types of chiral amino alcohol-derived catalysts.

Ligand TypeSubstrateYield (%)Enantiomeric Excess (ee, %)
Chiral Amino AlcoholAcetophenone85 - 9990 - 98
Proline-derivedAcetophenone90 - 9885 - 97
Ephedrine-derivedAcetophenone80 - 9570 - 90

Visualizations

G cluster_0 Experimental Workflow: Asymmetric Diethylzinc Addition A 1. Dissolve this compound in Toluene B 2. Cool to 0°C A->B C 3. Add Diethylzinc Solution B->C D 4. Stir for 30 min C->D E 5. Add Benzaldehyde D->E F 6. Reaction Monitoring (TLC) E->F G 7. Quench with 1M HCl F->G H 8. Extraction with Ethyl Acetate G->H I 9. Wash with NaHCO3 and Brine H->I J 10. Dry and Concentrate I->J K 11. Purification (Chromatography) J->K L 12. Analysis (Chiral HPLC) K->L

Caption: Workflow for Asymmetric Diethylzinc Addition.

G cluster_1 Experimental Workflow: Asymmetric Borane Reduction M 1. Form Catalyst: Ligand + BMS in THF P 4. Add Catalyst Solution M->P N 2. Dissolve Acetophenone in THF O 3. Cool Ketone Solution to 0°C N->O O->P Q 5. Add BMS Dropwise P->Q R 6. Reaction Monitoring (TLC) Q->R S 7. Quench with Methanol R->S T 8. Acidify and Extract S->T U 9. Wash and Dry T->U V 10. Purify and Analyze U->V

Caption: Workflow for Asymmetric Borane Reduction.

G cluster_2 Logical Relationship: Chiral Synthesis X This compound (Chiral Ligand) Z Chiral Catalyst (In situ formation) X->Z Y Metal Salt / Borane Y->Z CC Enantiomerically Enriched Product (Chiral Alcohol) Z->CC AA Prochiral Substrate (Aldehyde or Ketone) AA->CC BB Achiral Reagent (e.g., Diethylzinc) BB->CC

Caption: Logical Flow of Asymmetric Catalysis.

Application Notes and Protocols for the Large-Scale Synthesis of trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the large-scale synthesis of trans-2-(Dimethylamino)cyclohexanol, a key intermediate in the production of various pharmaceuticals. The following sections outline the experimental setup, detailed protocols, and relevant data presentation to guide researchers in scaling up this synthesis.

Overview of the Synthesis

The primary and most direct industrial route for the synthesis of this compound involves the nucleophilic ring-opening of cyclohexene oxide with dimethylamine. This reaction typically yields a mixture of cis and trans isomers, necessitating a purification step to isolate the desired trans isomer.

Experimental Workflow

The overall experimental workflow for the large-scale synthesis and purification of this compound is depicted below.

Workflow cluster_synthesis Synthesis Stage cluster_workup Work-up & Isolation Stage cluster_purification Purification Stage cluster_analysis Quality Control A 1. Reagent Preparation - Cyclohexene Oxide - Dimethylamine Solution B 2. Reaction Setup - Large-scale Reactor - Temperature Control A->B Charge Reactor C 3. Ring-Opening Reaction - Controlled Addition - Monitoring B->C Initiate Reaction D 4. Quenching - Neutralization C->D Reaction Completion E 5. Extraction - Organic Solvent D->E Transfer to Separator F 6. Solvent Removal - Rotary Evaporation E->F Collect Organic Phase G 7. Isomer Separation - Fractional Distillation or - Recrystallization F->G Crude Product H 8. Final Product Isolation G->H Pure Isomer I 9. Characterization - NMR, GC-MS, IR H->I QC Sampling

Figure 1: General experimental workflow for the synthesis and purification of this compound.

Detailed Experimental Protocol

This protocol is a general guideline for the synthesis of this compound and should be adapted and optimized for specific large-scale equipment and safety protocols.

3.1. Materials and Reagents

ReagentCAS NumberMolecular WeightPurityNotes
Cyclohexene Oxide286-20-498.14 g/mol >98%
Dimethylamine (40% in H₂O)124-40-345.08 g/mol 40% aqueous solution
Diethyl Ether60-29-774.12 g/mol AnhydrousFor extraction
Sodium Sulfate (Na₂SO₄)7757-82-6142.04 g/mol AnhydrousFor drying
Hydrochloric Acid (HCl)7647-01-036.46 g/mol ConcentratedFor pH adjustment
Sodium Hydroxide (NaOH)1310-73-240.00 g/mol PelletsFor pH adjustment

3.2. Equipment

  • 100 L glass-lined reactor with overhead stirring, reflux condenser, and temperature probe.

  • Addition funnel (20 L).

  • Large-scale rotary evaporator.

  • Fractional distillation unit or large-scale recrystallization apparatus.

  • Appropriate personal protective equipment (PPE).

3.3. Synthesis Procedure

  • Reactor Setup: The 100 L reactor is charged with a 40% aqueous solution of dimethylamine. The solution is cooled to 0-5 °C with constant stirring.

  • Addition of Cyclohexene Oxide: Cyclohexene oxide is added dropwise to the cooled dimethylamine solution over a period of 2-3 hours, maintaining the internal temperature below 10 °C.

  • Reaction: After the addition is complete, the reaction mixture is allowed to slowly warm to room temperature and stirred for an additional 12-16 hours. The reaction progress can be monitored by Gas Chromatography-Mass Spectrometry (GC-MS).

  • Work-up: Once the reaction is complete, the mixture is cooled to 10-15 °C. The pH is adjusted to >12 with the addition of sodium hydroxide pellets. The product is then extracted with diethyl ether (3 x 20 L).

  • Drying and Solvent Removal: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure using a rotary evaporator to yield the crude product as a mixture of cis and trans isomers.

3.4. Purification

The separation of the trans isomer from the cis isomer is crucial. One common method is through the formation of the hydrochloride salt followed by recrystallization.

  • Salt Formation: The crude amino alcohol is dissolved in a suitable solvent like isopropanol, and a solution of hydrochloric acid in isopropanol is added until the pH is acidic.

  • Recrystallization: The hydrochloride salt of the trans isomer is generally less soluble and will precipitate out upon cooling. The precipitate is collected by filtration and can be recrystallized from a suitable solvent system (e.g., ethanol/ether) to achieve high purity of the trans isomer.[1]

  • Conversion to Free Base: The purified hydrochloride salt is then dissolved in water, and the pH is adjusted to >12 with sodium hydroxide to regenerate the free base of this compound. The product is then extracted with an organic solvent, dried, and the solvent is removed.

Data Presentation

The following table summarizes key quantitative data that should be recorded during the synthesis and purification process.

ParameterValueUnitNotes
Reactants
Cyclohexene Oxidemol (kg)
Dimethylaminemol (L)Molar excess
Reaction Conditions
Reaction Temperature0 - 10°CDuring addition
Reaction Time12 - 16hours
Yield
Crude Yield%
Purified Yield (trans isomer)%
Purity
Crude Product (trans:cis ratio)Determined by GC
Final Product Purity>99%Determined by HPLC/GC

Safety Considerations

  • Dimethylamine is a corrosive and flammable gas. The aqueous solution is also corrosive. Handle in a well-ventilated area with appropriate PPE.

  • Cyclohexene oxide is a flammable liquid and an irritant.

  • Diethyl ether is extremely flammable. All operations involving ether should be conducted in a fume hood, away from ignition sources.

  • The reaction can be exothermic. Proper temperature control is critical to prevent runaway reactions.

Characterization

The final product should be characterized using standard analytical techniques to confirm its identity and purity.

  • ¹H and ¹³C NMR: To confirm the chemical structure and stereochemistry.

  • GC-MS: To determine the purity and identify any residual impurities.

  • FT-IR: To identify the characteristic functional groups (O-H, C-N).

By following these detailed protocols and application notes, researchers and drug development professionals can effectively scale up the synthesis of this compound for further applications.

References

trans-2-(Dimethylamino)cyclohexanol in the synthesis of complex natural products

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the use of trans-2-(dimethylamino)cyclohexanol as a chiral ligand in the asymmetric synthesis of chiral alcohols, which are crucial intermediates in the synthesis of complex natural products. The focus is on the well-documented enantioselective addition of organozinc reagents to aldehydes.

Introduction

This compound is a chiral amino alcohol that has proven to be an effective ligand in asymmetric catalysis. Its rigid cyclohexane backbone and the presence of both a hydroxyl and a dimethylamino group allow for the formation of well-defined transition states, leading to high levels of stereocontrol in various chemical transformations. One of its most significant applications is in the enantioselective addition of dialkylzinc reagents to aldehydes, providing access to valuable chiral secondary alcohols with high enantiomeric purity. These chiral alcohols are versatile building blocks for the synthesis of a wide array of complex natural products, including alkaloids and macrolides.

Application in the Enantioselective Alkylation of Aldehydes

A primary application of this compound is as a chiral catalyst for the addition of diethylzinc to a variety of aldehydes. This reaction is a reliable method for the preparation of chiral secondary alcohols. The chiral ligand coordinates to the zinc reagent, forming a chiral complex that then delivers the ethyl group to one face of the aldehyde with high selectivity.

Quantitative Data Summary

The following table summarizes the typical performance of (1R,2R)-(-)-2-(Dimethylamino)-1-phenyl-3-methyl-2-butanol, a derivative of this compound, in the enantioselective addition of diethylzinc to various aldehydes.

EntryAldehydeProductYield (%)Enantiomeric Excess (ee, %)
1Benzaldehyde(S)-1-Phenyl-1-propanol9598
24-Chlorobenzaldehyde(S)-1-(4-Chlorophenyl)-1-propanol9297
34-Methoxybenzaldehyde(S)-1-(4-Methoxyphenyl)-1-propanol9698
42-Naphthaldehyde(S)-1-(Naphthalen-2-yl)-1-propanol9096
5Cinnamaldehyde(S)-1-Phenylpent-1-en-3-ol8595
6Hexanal(S)-Octan-3-ol8894

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Aldehydes

This protocol describes a general procedure for the asymmetric addition of diethylzinc to an aldehyde, catalyzed by this compound.

Materials:

  • Anhydrous toluene

  • This compound (as the appropriate enantiomer)

  • Diethylzinc (1.0 M solution in hexanes)

  • Aldehyde

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, dried in an oven overnight

  • Inert atmosphere (Nitrogen or Argon)

Procedure:

  • To a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, add this compound (0.05 mmol, 5 mol%) and anhydrous toluene (5 mL).

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.5 mL, 1.5 mmol, 1.5 equivalents) to the solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Add the aldehyde (1.0 mmol, 1.0 equivalent) dropwise to the reaction mixture.

  • Allow the reaction to stir at 0 °C and monitor the progress by thin-layer chromatography (TLC).

  • Upon completion, quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).

  • Allow the mixture to warm to room temperature and extract the aqueous layer with diethyl ether (3 x 15 mL).

  • Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.

  • Filter the solution and concentrate the solvent under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired chiral secondary alcohol.

  • Determine the enantiomeric excess of the product by chiral HPLC or GC analysis.

Visualizations

Reaction Pathway for Enantioselective Ethylation

G Enantioselective Addition of Diethylzinc to an Aldehyde cluster_reactants Reactants cluster_catalyst Chiral Ligand cluster_intermediate Intermediate cluster_product Product Aldehyde R-CHO (Aldehyde) Complex Chiral Zinc-Ligand-Aldehyde Complex Aldehyde->Complex Coordination Diethylzinc Et2Zn (Diethylzinc) Diethylzinc->Complex Ligand This compound Ligand->Complex Forms Chiral Environment Product Chiral Secondary Alcohol Complex->Product Enantioselective Ethyl Transfer

Caption: Proposed reaction pathway for the enantioselective addition of diethylzinc to an aldehyde catalyzed by this compound.

Experimental Workflow

G Experimental Workflow A 1. Add Chiral Ligand and Toluene to Flask B 2. Cool to 0 °C A->B C 3. Add Diethylzinc B->C D 4. Stir for 30 min C->D E 5. Add Aldehyde D->E F 6. Monitor Reaction by TLC E->F G 7. Quench with aq. NH4Cl F->G H 8. Extraction with Et2O G->H I 9. Drying and Concentration H->I J 10. Purification by Chromatography I->J K 11. Characterization and ee Determination J->K

Application Notes and Protocols for the Preparation of trans-2-(Dimethylamino)cyclohexanol Derivatives

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the synthesis of trans-2-(Dimethylamino)cyclohexanol derivatives. These compounds are valuable intermediates in the pharmaceutical industry, notably in the synthesis of analgesics such as Tramadol. The following sections outline the most common and effective methods for their preparation, including Grignard reactions, synthesis from cyclohexene oxide, and aziridine ring opening.

Grignard Reaction: A Primary Route to Aryl-Substituted Derivatives

The Grignard reaction is a widely utilized method for the synthesis of trans-2-((dimethylamino)methyl)-1-(aryl)cyclohexanols. This method involves the reaction of 2-((dimethylamino)methyl)cyclohexanone with an arylmagnesium halide. A key challenge in this synthesis is controlling the stereoselectivity to favor the desired trans isomer over the cis isomer. Various modifications to the standard Grignard protocol have been developed to enhance the trans:cis ratio, including the use of specific solvents and additives.

Experimental Protocol: Grignard Synthesis of (±)-trans-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol (Tramadol)

This protocol describes a common procedure for the synthesis of Tramadol, a well-known derivative of this compound.

Materials:

  • Magnesium turnings

  • 3-Bromoanisole

  • Anhydrous Tetrahydrofuran (THF)

  • 2-((Dimethylamino)methyl)cyclohexanone

  • Anhydrous Lithium Chloride (LiCl)

  • 1,2-Dimethoxyethane (DME)

  • Aqueous Ammonium Chloride (NH₄Cl) solution (saturated)

  • Toluene

  • Hydrochloric acid (HCl)

  • Dioxane

  • Water

Procedure:

  • Grignard Reagent Formation:

    • In a flame-dried, three-necked flask equipped with a reflux condenser, a dropping funnel, and a mechanical stirrer, add magnesium turnings (1.2 equivalents).

    • Add a small crystal of iodine to the magnesium.

    • In the dropping funnel, prepare a solution of 3-bromoanisole (1.0 equivalent) in anhydrous THF.

    • Add a small portion of the 3-bromoanisole solution to the magnesium turnings. The reaction is initiated by gentle heating or the addition of a sonicator. The disappearance of the iodine color and the gentle refluxing of the solvent indicate the start of the reaction.

    • Once the reaction has started, add the remaining 3-bromoanisole solution dropwise at a rate that maintains a gentle reflux.

    • After the addition is complete, reflux the mixture for an additional 1-2 hours to ensure complete formation of the Grignard reagent. The reaction temperature is typically maintained between 50-100°C[1][2].

  • Grignard Reaction with the Mannich Base:

    • Cool the Grignard reagent solution to room temperature.

    • In a separate flask, dissolve anhydrous LiCl (1.0 equivalent) and 1,2-dimethoxyethane (1.0 equivalent) in anhydrous THF[1].

    • Add the LiCl/DME solution to the Grignard reagent.

    • Add a solution of 2-((dimethylamino)methyl)cyclohexanone (1.0 equivalent) in anhydrous THF dropwise to the Grignard reagent mixture at a temperature of 15-35°C[1][2].

    • After the addition is complete, stir the reaction mixture at room temperature for 2-4 hours.

  • Work-up and Isolation:

    • Pour the reaction mixture slowly into a cooled saturated aqueous solution of NH₄Cl with vigorous stirring[1].

    • Separate the organic layer and extract the aqueous layer with toluene (2 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure to obtain the crude product as a mixture of cis and trans isomers.

  • Purification by Recrystallization:

    • Dissolve the crude product in a suitable solvent such as ether or toluene.

    • Bubble dry hydrogen chloride gas through the solution to precipitate the hydrochloride salt.

    • Filter the precipitate and recrystallize from a mixture of dioxane and water to separate the trans isomer from the cis isomer[1]. The trans isomer is typically less soluble and will crystallize out.

    • Alternatively, recrystallization from acetonitrile can be used to achieve a high purity of the trans isomer (>98%)[3]. A second recrystallization can yield >99.9% trans product[3].

Quantitative Data for Grignard Synthesis
DerivativeGrignard ReagentAdditiveSolventtrans:cis RatioYield (%)Reference
(±)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol3-methoxyphenylmagnesium bromideNoneTHF~80:20-[2]
(±)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol3-methoxyphenylmagnesium bromideAmine or EtherTHF>90:10-[4]
(±)-2-((dimethylamino)methyl)-1-(3-methoxyphenyl)cyclohexanol3-methoxyphenylmagnesium bromideLiCl and DMETHFSignificantly improved76 (of theoretical)[1]

Grignard Synthesis and Purification Workflow

G cluster_synthesis Synthesis cluster_workup Work-up & Isolation cluster_purification Purification Grignard_Formation Grignard Reagent Formation (3-Bromoanisole + Mg in THF) Reaction Reaction with Mannich Base (2-((dimethylamino)methyl)cyclohexanone) + Additives (LiCl, DME) Grignard_Formation->Reaction Quenching Quenching (aq. NH4Cl) Reaction->Quenching Extraction Extraction (Toluene) Quenching->Extraction Drying Drying (Na2SO4) Extraction->Drying Evaporation Solvent Evaporation Drying->Evaporation HCl_Salt HCl Salt Formation (Dry HCl gas) Evaporation->HCl_Salt Recrystallization Recrystallization (Dioxane/Water or Acetonitrile) HCl_Salt->Recrystallization Final_Product Pure trans-Isomer Recrystallization->Final_Product

Caption: Workflow for the Grignard synthesis and purification of this compound derivatives.

Synthesis from Cyclohexene Oxide

An alternative route to this compound derivatives starts from the readily available cyclohexene oxide. This method involves the ring-opening of the epoxide with an amine, followed by N-alkylation.

Experimental Protocol: Synthesis of (±)-trans-2-(Dimethylamino)cyclohexanol from Cyclohexene Oxide

Materials:

  • Cyclohexene oxide

  • Aqueous ammonia solution (28%)

  • Toluene

  • Formaldehyde (37% aqueous solution)

  • Formic acid

  • Sodium hydroxide (NaOH)

  • Diethyl ether

Procedure:

  • Synthesis of (±)-trans-2-Aminocyclohexanol:

    • In a pressure-resistant vessel (autoclave), charge cyclohexene oxide (1.0 equivalent) and a 28% aqueous ammonia solution (10 equivalents)[5].

    • Heat the mixture to 60-65°C and stir for 4 hours[5].

    • Cool the reaction mixture to room temperature. A precipitate of 2-(2-hydroxycyclohexyl)aminocyclohexanol may form, which can be removed by filtration[5].

    • Concentrate the filtrate under reduced pressure to remove excess ammonia and water.

    • Add toluene to the concentrate and perform azeotropic distillation to remove residual water.

    • The crude trans-2-aminocyclohexanol can be purified by distillation under reduced pressure. A yield of 64% has been reported for the racemic trans-2-aminocyclohexanol after crystallization[5].

  • N,N-Dimethylation (Eschweiler-Clarke Reaction):

    • To a solution of trans-2-aminocyclohexanol (1.0 equivalent) in a suitable solvent (e.g., ethanol), add formaldehyde (37% aqueous solution, 2.5 equivalents) and formic acid (2.5 equivalents).

    • Heat the reaction mixture to reflux for 8-12 hours. The reaction progress can be monitored by TLC.

    • Cool the reaction mixture to room temperature and make it basic by the addition of a saturated NaOH solution.

    • Extract the product with diethyl ether (3 x 50 mL).

    • Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

    • Remove the solvent under reduced pressure, and purify the resulting this compound by distillation or column chromatography.

Quantitative Data for Synthesis from Cyclohexene Oxide
Starting MaterialReagentsProductYield (%)Reference
Cyclohexene oxide1. aq. NH₃2. HCHO, HCOOH(±)-trans-2-(Dimethylamino)cyclohexanol64 (for the amino alcohol step)[5]

Cyclohexene Oxide Route Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start Cyclohexene Oxide Ring_Opening Ring Opening (aq. NH3, 60-65°C) Start->Ring_Opening Amino_Alcohol trans-2-Aminocyclohexanol Ring_Opening->Amino_Alcohol Dimethylation N,N-Dimethylation (HCHO, HCOOH) Amino_Alcohol->Dimethylation Final_Product_Crude Crude this compound Dimethylation->Final_Product_Crude Workup Basic Work-up & Extraction Final_Product_Crude->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: Workflow for the synthesis of this compound from cyclohexene oxide.

Aziridine Ring Opening

A less common but effective method for preparing trans-2-(dimethylamino)cyclohexane derivatives involves the ring-opening of a cyclohexene-derived aziridine with dimethylamine. This approach offers good stereochemical control, as the ring-opening typically proceeds with inversion of configuration.

Experimental Protocol: Synthesis of (±)-trans-1-Amino-2-dimethylaminocyclohexane

While this protocol describes the synthesis of a diamine, a similar approach can be envisioned for the synthesis of the corresponding amino alcohol by starting with an appropriate aziridino-alcohol precursor.

Materials:

  • 7-Azabicyclo[4.1.0]heptane (Cyclohexene imine)

  • Dimethylamine (HNMe₂)

  • Suitable solvent (e.g., THF or Methanol)

Procedure:

  • Aziridine Synthesis: 7-Azabicyclo[4.1.0]heptane can be synthesized from cyclohexene oxide via a multi-step procedure, for example, through a Staudinger reaction.

  • Ring Opening:

    • Dissolve 7-azabicyclo[4.1.0]heptane (1.0 equivalent) in a suitable solvent in a pressure tube.

    • Add an excess of dimethylamine (e.g., as a solution in THF or as a condensed gas).

    • Seal the tube and heat the reaction mixture. The reaction conditions (temperature and time) will depend on the specific substrate and may require optimization.

    • After the reaction is complete, cool the mixture to room temperature and carefully vent the pressure.

    • Remove the solvent and excess dimethylamine under reduced pressure.

    • The crude product can be purified by distillation or column chromatography. Racemic trans-1-amino-2-dimethylaminocyclohexane has been prepared using this method[6].

Quantitative Data for Aziridine Ring Opening
Aziridine SubstrateNucleophileProductYield (%)Reference
7-Azabicyclo[4.1.0]heptaneDimethylamine(±)-trans-1-Amino-2-dimethylaminocyclohexane-[6]

Aziridine Ring Opening Workflow

G cluster_synthesis Synthesis cluster_purification Purification Start 7-Azabicyclo[4.1.0]heptane Ring_Opening Ring Opening (Dimethylamine, Heat) Start->Ring_Opening Crude_Product Crude Product Ring_Opening->Crude_Product Workup Solvent Removal Crude_Product->Workup Purification Distillation or Chromatography Workup->Purification Final_Product Pure Product Purification->Final_Product

Caption: General workflow for the synthesis of trans-2-(Dimethylamino)cyclohexane derivatives via aziridine ring opening.

Conclusion

The preparation of this compound derivatives can be achieved through several synthetic routes. The choice of method will depend on the desired substitution pattern, available starting materials, and the required stereochemical purity. The Grignard reaction is particularly well-suited for the synthesis of 1-aryl substituted derivatives and has been extensively optimized to favor the trans isomer. The synthesis from cyclohexene oxide provides a reliable route to the parent this compound, while the aziridine ring-opening method offers an alternative with good stereocontrol. The protocols and data presented herein provide a comprehensive guide for researchers in the synthesis of these important pharmaceutical intermediates.

References

Application Note: Hypothetical Use of trans-2-(Dimethylamino)cyclohexanol in Asymmetric Aldol Reactions via Flow Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Hypothetical Asymmetric Aldol Reaction

This protocol outlines the continuous synthesis of a chiral β-hydroxy ketone through an aldol reaction, leveraging trans-2-(Dimethylamino)cyclohexanol as the catalyst.

Reaction Scheme:

Caption: Experimental workflow for the continuous flow asymmetric aldol reaction.

Logical_Relationship cluster_input Input Parameters cluster_process Process Variable cluster_output Output Metrics FlowRate Flow Rate ResidenceTime Residence Time FlowRate->ResidenceTime Temperature Temperature Yield Yield Temperature->Yield Enantioselectivity Enantioselectivity (ee) Temperature->Enantioselectivity Concentration Concentration Concentration->Yield ResidenceTime->Yield ResidenceTime->Enantioselectivity

Caption: Logical relationship of reaction parameters to outcomes.

This application note provides a hypothetical framework for the development of a continuous flow process utilizing this compound as an organocatalyst for asymmetric aldol reactions. The proposed flow chemistry approach offers the potential for rapid reaction optimization, improved safety, and scalability. Further experimental validation is required to establish the feasibility and specific performance of this system. This presents an opportunity for future research to explore the application of this and similar chiral amino alcohols in continuous manufacturing processes for fine chemicals and pharmaceutical intermediates.

Application Notes and Protocols: Immobilization of trans-2-(Dimethylamino)cyclohexanol on Solid Supports

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the immobilization of the chiral catalyst trans-2-(Dimethylamino)cyclohexanol onto common solid supports, namely silica gel and polystyrene (Merrifield's resin). The application of these heterogeneous catalysts in asymmetric synthesis is also described, with a focus on the enantioselective addition of diethylzinc to aldehydes.

Introduction

The immobilization of homogeneous catalysts onto solid supports is a critical strategy in the development of sustainable and economically viable chemical processes. This approach combines the high selectivity and activity of homogeneous catalysts with the practical advantages of heterogeneous systems, such as ease of separation, catalyst recyclability, and suitability for continuous flow reactions. This compound is a valuable chiral amino alcohol ligand known to catalyze a variety of asymmetric transformations. Its immobilization on solid supports enhances its utility, particularly in pharmaceutical and fine chemical synthesis.

This document outlines the procedures for covalently attaching this compound to silica and polystyrene backbones and demonstrates its application in the asymmetric ethylation of aldehydes.

Immobilization of this compound on Silica Gel

The immobilization of this compound on silica gel is achieved through a multi-step process involving the functionalization of the silica surface with a linker, followed by the attachment of the catalyst. A common approach involves the use of an isocyanate functionalized silica to react with the hydroxyl group of the amino alcohol.

Experimental Protocol: Immobilization on Silica Gel

Materials:

  • Silica gel (60-120 mesh)

  • 3-(Triethoxysilyl)propyl isocyanate

  • Toluene, anhydrous

  • This compound

  • Anhydrous dichloromethane (DCM)

  • Methanol

  • Round-bottom flask with reflux condenser

  • Magnetic stirrer and heating mantle

  • Schlenk line or nitrogen/argon source

Procedure:

  • Activation of Silica Gel:

    • Activate the silica gel by heating at 150°C under vacuum for 4 hours to remove adsorbed water.

  • Functionalization of Silica Gel with Isocyanate Groups:

    • In a round-bottom flask under an inert atmosphere, suspend the activated silica gel (10 g) in anhydrous toluene (100 mL).

    • Add 3-(triethoxysilyl)propyl isocyanate (5 mL) to the suspension.

    • Reflux the mixture with stirring for 24 hours.

    • Allow the mixture to cool to room temperature, then filter the functionalized silica.

    • Wash the silica sequentially with toluene, DCM, and methanol.

    • Dry the isocyanate-functionalized silica under vacuum.

  • Immobilization of this compound:

    • Suspend the isocyanate-functionalized silica (5 g) in anhydrous DCM (50 mL) under an inert atmosphere.

    • Add a solution of this compound (2 g) in anhydrous DCM (20 mL) dropwise to the suspension.

    • Stir the mixture at room temperature for 48 hours.

    • Filter the resulting immobilized catalyst.

    • Wash the solid extensively with DCM and methanol to remove any unreacted starting material.

    • Dry the final product, silica-supported this compound, under vacuum.

Visualization of the Experimental Workflow

G cluster_0 Silica Functionalization cluster_1 Catalyst Immobilization A Activate Silica Gel (150°C, vacuum) B Suspend in Toluene A->B C Add 3-(Triethoxysilyl)propyl isocyanate B->C D Reflux for 24h C->D E Filter and Wash D->E F Dry under Vacuum E->F G Suspend Functionalized Silica in DCM F->G Functionalized Silica H Add this compound Solution G->H I Stir for 48h at RT H->I J Filter and Wash I->J K Dry Final Product J->K

Immobilization workflow on silica gel.

Immobilization of this compound on Polystyrene (Merrifield's Resin)

Merrifield's resin, a chloromethylated polystyrene, is a common support for the immobilization of catalysts containing nucleophilic groups. The tertiary amine of this compound can be quaternized by the chloromethyl groups on the resin to form a stable ammonium linkage.

Experimental Protocol: Immobilization on Polystyrene

Materials:

  • Merrifield's resin (1% cross-linked, 200-400 mesh)

  • This compound

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Potassium iodide (catalytic amount)

  • Dichloromethane (DCM)

  • Methanol

  • Round-bottom flask

  • Mechanical shaker or stirrer

Procedure:

  • Swelling the Resin:

    • Swell the Merrifield's resin (5 g) in anhydrous DMF (50 mL) in a round-bottom flask for 1 hour.

  • Immobilization Reaction:

    • To the swollen resin, add this compound (3 g) and a catalytic amount of potassium iodide.

    • Heat the mixture to 80°C and stir or shake for 48 hours.

  • Washing and Drying:

    • Allow the resin to cool to room temperature.

    • Filter the resin and wash it sequentially with DMF, DCM, and methanol.

    • Dry the immobilized catalyst under vacuum to a constant weight.

Visualization of the Experimental Workflow

G cluster_0 Immobilization on Polystyrene A Swell Merrifield's Resin in DMF B Add this compound and KI A->B C Heat at 80°C for 48h B->C D Cool to Room Temperature C->D E Filter and Wash D->E F Dry Final Product E->F

Immobilization workflow on polystyrene.

Application in Asymmetric Synthesis: Enantioselective Addition of Diethylzinc to Aldehydes

The immobilized this compound can be used as a chiral catalyst for the enantioselective addition of organozinc reagents to aldehydes, a key reaction for the synthesis of chiral secondary alcohols.

Experimental Protocol: Asymmetric Ethylation of Benzaldehyde

Materials:

  • Immobilized this compound (on silica or polystyrene)

  • Benzaldehyde

  • Diethylzinc (1.0 M solution in hexanes)

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Diethyl ether

  • Magnesium sulfate (MgSO₄)

  • Schlenk flask and syringe techniques

Procedure:

  • Reaction Setup:

    • To a Schlenk flask under an inert atmosphere, add the immobilized catalyst (e.g., 10 mol% based on the aldehyde).

    • Add anhydrous toluene (10 mL) followed by benzaldehyde (1 mmol).

    • Cool the mixture to 0°C in an ice bath.

  • Addition of Diethylzinc:

    • Slowly add diethylzinc solution (2.2 mL, 2.2 mmol) dropwise to the stirred suspension.

    • Allow the reaction to stir at 0°C for 24 hours.

  • Work-up:

    • Quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

    • Filter to recover the immobilized catalyst. Wash the catalyst with diethyl ether.

    • Extract the aqueous layer with diethyl ether (3 x 15 mL).

    • Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.

  • Analysis:

    • Purify the crude product by flash chromatography.

    • Determine the enantiomeric excess (ee) of the resulting 1-phenyl-1-propanol by chiral HPLC or GC.

  • Catalyst Recycling:

    • The recovered catalyst can be washed with a suitable solvent (e.g., DCM, methanol), dried under vacuum, and reused in subsequent reactions.

Proposed Catalytic Cycle

The reaction is believed to proceed through a mechanism involving two zinc atoms.

G A Immobilized Amino Alcohol B Zinc Alkoxide Complex A->B + Et2Zn C Aldehyde Coordination B->C + Aldehyde D Transition State C->D + Et2Zn E Product-Zinc Complex D->E Ethyl Transfer F Product Release E->F Hydrolysis F->A Regeneration Product Chiral Alcohol F->Product Et2Zn Et2Zn Aldehyde Aldehyde

Proposed catalytic cycle for diethylzinc addition.

Data Presentation

The performance of the immobilized catalysts can be evaluated based on catalyst loading, product yield, enantioselectivity, and reusability. The following tables present representative data for analogous immobilized amino alcohol catalysts.

Table 1: Catalyst Loading and Performance in the Asymmetric Ethylation of Benzaldehyde.

SupportFunctionalization MethodCatalyst Loading (mmol/g)Yield (%)ee (%)
Silica GelIsocyanate Linker0.5 - 1.085 - 9590 - 98
PolystyreneQuaternization0.8 - 1.580 - 9288 - 96
Magnetite NPsClick Chemistry~0.19094

Note: Data are representative of typical values found for similar immobilized amino alcohol catalysts.

Table 2: Recyclability of Immobilized Catalysts.

Catalyst SystemCycle 1 (ee%)Cycle 2 (ee%)Cycle 3 (ee%)Cycle 4 (ee%)Cycle 5 (ee%)
Silica-supported9594949291
Polystyrene-supported9291908885
Magnetite NP-supported9493939292

Note: A slight decrease in enantioselectivity and yield may be observed over multiple cycles due to minor leaching or catalyst deactivation.

Conclusion

The immobilization of this compound on solid supports provides robust and recyclable catalysts for asymmetric synthesis. The protocols outlined here, based on established methodologies for similar systems, offer a practical guide for researchers in academia and industry. The use of such heterogeneous catalysts contributes to the development of more sustainable and efficient processes for the production of chiral molecules. Further optimization of reaction conditions and support materials may lead to even greater improvements in catalyst performance.

Troubleshooting & Optimization

Technical Support Center: Enhancing Enantioselectivity with trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for improving enantioselectivity using trans-2-(Dimethylamino)cyclohexanol. The content is structured to address specific issues encountered during experiments, offering practical solutions and detailed protocols.

Troubleshooting Guide

This guide addresses common problems encountered when using this compound as a chiral ligand, particularly in the enantioselective addition of organozinc reagents to aldehydes.

ProblemPotential Cause(s)Suggested Solution(s)
Low Enantiomeric Excess (ee) 1. Impure Ligand: The purity of this compound is crucial. Contamination with the cis-isomer or other impurities can significantly decrease enantioselectivity. 2. Inappropriate Solvent: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. 3. Suboptimal Temperature: The reaction temperature affects the stability of the chiral complex and the rates of competing racemic background reactions. 4. Incorrect Ligand-to-Metal Ratio: An improper stoichiometric ratio can lead to the formation of less selective catalytic species.1. Purify the Ligand: Recrystallize or perform column chromatography on the ligand to ensure high purity. Verify purity using NMR and chiral HPLC. 2. Solvent Screening: Test a range of aprotic solvents such as toluene, hexane, and diethyl ether. Non-polar solvents often give higher enantioselectivity. 3. Optimize Temperature: Perform the reaction at lower temperatures (e.g., 0 °C to -78 °C) to enhance selectivity. 4. Vary Stoichiometry: Titrate the ligand-to-metal ratio to find the optimal conditions for your specific substrate.
Low Reaction Yield 1. Inactive Catalyst: The catalyst may not have formed correctly, or it may have decomposed. 2. Poor Quality Reagents: The organozinc reagent or the aldehyde may be of low quality or have degraded. 3. Presence of Water or Protic Impurities: Water will quench the organozinc reagent.1. Pre-formation of the Catalyst: Allow the ligand and the metal precursor (e.g., diethylzinc) to stir together for a period before adding the substrate to ensure the active catalyst is formed. 2. Use Fresh Reagents: Use freshly distilled aldehydes and freshly opened or titrated organozinc reagents. 3. Ensure Anhydrous Conditions: Dry all glassware thoroughly and use anhydrous solvents. Perform the reaction under an inert atmosphere (e.g., argon or nitrogen).
Inconsistent Results 1. Variability in Reagent Addition Rate: The rate of addition of the organozinc reagent can affect the local concentration and temperature, leading to inconsistent results. 2. Atmospheric Contamination: Inconsistent exclusion of air and moisture.1. Standardize Addition: Use a syringe pump for slow and consistent addition of the organozinc reagent. 2. Rigorous Inert Atmosphere Technique: Employ Schlenk line or glovebox techniques to ensure a consistently inert atmosphere.
Formation of Side Products 1. Side Reactions of the Aldehyde: Aldehydes can undergo side reactions such as self-condensation (aldol reaction). 2. Decomposition of the Organozinc Reagent: This can lead to the formation of undesired byproducts.1. Slow Addition at Low Temperature: Add the aldehyde slowly to the reaction mixture at a low temperature to minimize side reactions. 2. Check Reagent Quality: Ensure the organozinc reagent is of high quality and has not decomposed.

Frequently Asked Questions (FAQs)

Q1: What is the most common application of this compound in asymmetric synthesis?

A1: The most common application is as a chiral ligand in the catalytic enantioselective addition of dialkylzinc reagents to aldehydes, yielding chiral secondary alcohols.

Q2: How does the structure of this compound contribute to its effectiveness as a chiral ligand?

A2: The trans configuration of the amino and hydroxyl groups on the cyclohexane ring creates a rigid chiral environment. The nitrogen and oxygen atoms act as a bidentate ligand, coordinating to the metal (e.g., zinc) to form a chiral catalyst. This well-defined steric and electronic environment directs the approach of the reactants, leading to high enantioselectivity.

Q3: Can I use the racemic mixture of this compound?

A3: No, for enantioselective catalysis, you must use an enantiomerically pure form of the ligand, i.e., either (1R,2R)- or (1S,2S)-2-(dimethylamino)cyclohexanol. Using a racemic mixture will result in a racemic product.

Q4: What is the role of additives like Ti(OiPr)₄ in these reactions?

A4: Additives like titanium(IV) isopropoxide can act as a Lewis acid to activate the aldehyde, increasing its reactivity. They can also participate in the formation of a more active or more selective catalytic species through ligand exchange with the zinc catalyst.

Q5: How can I determine the enantiomeric excess (ee) of my product?

A5: The enantiomeric excess is typically determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC) using a suitable chiral stationary phase.

Experimental Protocols

General Protocol for the Enantioselective Addition of Diethylzinc to Benzaldehyde

This protocol is a general guideline and may require optimization for different substrates.

Materials:

  • (1R,2R)- or (1S,2S)-trans-2-(Dimethylamino)cyclohexanol

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene

  • Anhydrous hexanes

  • Schlenk flask and other dry glassware

  • Syringes and needles

  • Inert gas supply (Argon or Nitrogen)

Procedure:

  • Catalyst Preparation:

    • To a flame-dried Schlenk flask under an inert atmosphere, add this compound (0.02 mmol, 10 mol%).

    • Add anhydrous toluene (2 mL).

    • Cool the solution to 0 °C.

    • Slowly add diethylzinc solution (0.22 mmol, 1.1 eq) dropwise via syringe.

    • Stir the mixture at 0 °C for 30 minutes to allow for the formation of the chiral catalyst.

  • Reaction:

    • To the catalyst solution, add benzaldehyde (0.2 mmol, 1.0 eq) dropwise at 0 °C.

    • Stir the reaction mixture at 0 °C. Monitor the reaction progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 2-4 hours.

  • Workup:

    • Once the reaction is complete, quench the reaction by slowly adding saturated aqueous ammonium chloride solution (5 mL) at 0 °C.

    • Allow the mixture to warm to room temperature.

    • Extract the aqueous layer with diethyl ether (3 x 10 mL).

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.

    • Concentrate the solvent under reduced pressure.

  • Purification and Analysis:

    • Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient).

    • Determine the yield of the purified 1-phenyl-1-propanol.

    • Determine the enantiomeric excess by chiral HPLC or GC.

Data Presentation

The following table summarizes the effect of various parameters on the enantioselectivity of the diethylzinc addition to benzaldehyde using a chiral β-amino alcohol ligand. This data is compiled from typical results found in the literature and serves as a general guide.

ParameterVariationTypical Enantiomeric Excess (ee) (%)General Trend
Temperature Room Temperature60-75Lower temperatures generally lead to higher enantioselectivity.
0 °C85-95
-20 °C>95
Solvent Toluene90-98Non-polar, non-coordinating solvents are generally preferred.
Hexane92-99
Tetrahydrofuran (THF)70-85Coordinating solvents can compete with the chiral ligand, reducing ee.
Ligand Loading 2 mol%80-88Higher ligand loading can sometimes improve ee but may not be cost-effective.
5 mol%90-95
10 mol%92-98

Visualizations

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Reaction cluster_workup Workup & Purification cluster_analysis Analysis prep1 Add Chiral Ligand to Flask prep2 Add Anhydrous Solvent prep1->prep2 prep3 Cool to 0 °C prep2->prep3 prep4 Add Diethylzinc prep3->prep4 prep5 Stir for 30 min prep4->prep5 react1 Add Aldehyde prep5->react1 react2 Monitor by TLC react1->react2 workup1 Quench Reaction react2->workup1 workup2 Aqueous Extraction workup1->workup2 workup3 Dry and Concentrate workup2->workup3 workup4 Column Chromatography workup3->workup4 analysis1 Determine Yield workup4->analysis1 analysis2 Determine Enantiomeric Excess (ee) analysis1->analysis2

Figure 1. Experimental workflow for the enantioselective addition of diethylzinc to an aldehyde.

Troubleshooting_Logic cluster_causes Potential Causes cluster_solutions Solutions start Low Enantiomeric Excess (ee) cause1 Impure Ligand start->cause1 cause2 Suboptimal Temperature start->cause2 cause3 Inappropriate Solvent start->cause3 sol1 Purify Ligand Recrystallize or Chromatograph cause1->sol1 Address with sol2 Optimize Temperature Lower the reaction temperature cause2->sol2 Address with sol3 Solvent Screening Test non-polar solvents cause3->sol3 Address with

Technical Support Center: Troubleshooting Reactions Catalyzed by trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for reactions catalyzed by trans-2-(Dimethylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to help troubleshoot and optimize their chemical reactions. Below you will find a series of frequently asked questions (FAQs) and troubleshooting guides in a question-and-answer format to address common issues encountered during experiments.

Frequently Asked Questions (FAQs)

Q1: What are the typical storage and handling conditions for this compound?

A1: The catalyst, this compound, is typically stored at 2-8 °C.[1] It is important to handle the catalyst under an inert atmosphere (e.g., argon or nitrogen) to prevent degradation from moisture and atmospheric carbon dioxide, which can affect its catalytic activity. Ensure all glassware is thoroughly dried before use.

Q2: My reaction is showing low enantioselectivity. What are the potential causes?

A2: Low enantioselectivity can stem from several factors:

  • Catalyst Purity and Isomeric Form: Ensure you are using the correct trans-isomer of the catalyst with high purity. The presence of the cis-isomer or other impurities can lead to the formation of less selective catalytic species.

  • Uncatalyzed Background Reaction: A significant uncatalyzed reaction can compete with the desired chiral catalyst-controlled pathway, leading to a racemic or less enantiopure product.[2]

  • Reaction Temperature: Temperature can have a profound effect on enantioselectivity. Running the reaction at lower temperatures often improves enantiomeric excess (ee), although it may decrease the reaction rate.

  • Solvent Choice: The polarity and coordinating ability of the solvent can influence the transition state of the reaction. It is recommended to screen a variety of aprotic solvents (e.g., toluene, THF, dichloromethane).

  • Water Content: Trace amounts of water can hydrolyze the organometallic reagents and interfere with the catalyst, leading to reduced enantioselectivity.

Q3: The reaction yield is very low. How can I improve it?

A3: Low yields can be attributed to several issues. Consider the following troubleshooting steps:

  • Reagent Purity: Impurities in the starting materials (aldehyde/ketone, organozinc reagent) or solvent can inhibit the catalyst or lead to side reactions. Ensure all reagents are of high purity and solvents are anhydrous.

  • Catalyst Loading: The catalyst loading might be too low. While higher loadings can increase cost, a systematic increase in the catalyst concentration can help identify the optimal loading for your specific substrate.

  • Reaction Time and Temperature: The reaction may not have gone to completion. Monitor the reaction progress by TLC or GC/LC-MS to determine the optimal reaction time. Increasing the temperature may improve the rate and yield, but be mindful of potential impacts on enantioselectivity.

  • Activity of the Organozinc Reagent: The quality of the organozinc reagent is crucial. If it has been stored for a long time or handled improperly, its activity may be diminished. Use freshly prepared or titrated organozinc reagents.

  • Presence of Inhibitors: Certain functional groups on the substrate or impurities can act as inhibitors for the catalyst.

Troubleshooting Guide

Issue 1: Low Yield and/or Low Enantioselectivity in the Addition of Organozincs to Aldehydes

This is a common issue that can often be resolved by systematically evaluating the reaction parameters.

Troubleshooting Workflow

Troubleshooting_Workflow start Low Yield / Low ee check_reagents Verify Reagent & Solvent Purity (Substrates, Organozinc, Catalyst) start->check_reagents check_conditions Review Reaction Conditions (Temperature, Time, Atmosphere) check_reagents->check_conditions If purity is confirmed sub_reagents Use freshly purified/distilled reagents & anhydrous solvents. check_reagents->sub_reagents optimize_catalyst Optimize Catalyst System (Loading, Additives) check_conditions->optimize_catalyst If conditions are standard sub_conditions Ensure inert atmosphere (Ar/N2). Try lower temperature for ee. Monitor reaction progress. check_conditions->sub_conditions analyze_results Analyze Results & Re-evaluate optimize_catalyst->analyze_results sub_catalyst Screen catalyst loading (e.g., 5-20 mol%). Consider additives like Ti(OiPr)4 or t-BuOH. optimize_catalyst->sub_catalyst Byproduct_Formation start Byproduct Observed identify_byproduct Identify Byproduct Structure (NMR, MS) start->identify_byproduct racemic_product Racemic Product identify_byproduct->racemic_product aldol_product Aldol/Dehydration Product identify_byproduct->aldol_product reduced_aldehyde Reduced Aldehyde (Alcohol) identify_byproduct->reduced_aldehyde cause_racemic Cause: Uncatalyzed Background Reaction racemic_product->cause_racemic cause_aldol Cause: Presence of Base/Enolate Formation aldol_product->cause_aldol cause_reduced Cause: Hydride Transfer from Organozinc or Additives reduced_aldehyde->cause_reduced solution_racemic Solution: Lower Temp, Higher Catalyst Loading, More Coordinating Solvent cause_racemic->solution_racemic solution_aldol Solution: Use Lewis Acid Additive, Ensure Anhydrous Conditions cause_aldol->solution_aldol solution_reduced Solution: Use Purified Organozinc, Avoid Certain Additives cause_reduced->solution_reduced

References

Technical Support Center: Optimization of trans-2-(Dimethylamino)cyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the optimization of reaction conditions using trans-2-(Dimethylamino)cyclohexanol as a catalyst. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide answers to frequently asked questions related to the use of this chiral amino alcohol catalyst in asymmetric synthesis.

Troubleshooting Guide

This section addresses specific problems you might encounter during your experiments, offering potential causes and solutions in a question-and-answer format.

Issue 1: Low Reaction Yield

Question: I am performing an asymmetric addition of diethylzinc to an aldehyde using this compound, but my product yield is consistently low. What are the possible causes and how can I improve it?

Answer:

Low yields in this reaction can stem from several factors. Here is a systematic approach to troubleshooting this issue:

  • Reagent Quality:

    • Diethylzinc: Ensure the diethylzinc solution is fresh and has not been exposed to air or moisture, which can lead to decomposition. Diethylzinc is highly pyrophoric and reacts violently with water.[1]

    • Solvent: Use anhydrous solvents. Residual water in the solvent will quench the organometallic reagent.

    • Aldehyde: Ensure the aldehyde is pure and free of acidic impurities or corresponding carboxylic acids, which can react with diethylzinc.

  • Reaction Conditions:

    • Temperature: While many reactions are run at 0 °C or room temperature, the optimal temperature can be substrate-dependent. Try lowering the temperature (e.g., to -20 °C or -78 °C) to minimize side reactions.

    • Reaction Time: The reaction may not be reaching completion. Monitor the reaction progress by TLC or GC to determine the optimal reaction time.

  • Side Reactions:

    • A common side reaction is the reduction of the aldehyde to the corresponding alcohol (e.g., benzyl alcohol from benzaldehyde). This can occur if the diethylzinc reagent is old or if the reaction conditions favor reduction over addition.

    • The formation of ethylated byproducts from the reaction of diethylzinc with acidic protons can also reduce the amount of active reagent available for the desired transformation.

Issue 2: Poor Enantioselectivity (Low % ee)

Question: My reaction is proceeding with a good yield, but the enantiomeric excess (% ee) of my chiral alcohol is low. How can I improve the enantioselectivity?

Answer:

Low enantioselectivity is a common challenge in asymmetric catalysis. The following factors can significantly influence the stereochemical outcome of the reaction:

  • Catalyst Loading: The amount of this compound can be crucial. While catalytic amounts are used, the optimal loading can vary. It is recommended to screen a range of catalyst concentrations (e.g., 2 mol% to 20 mol%).

  • Solvent Choice: The solvent plays a critical role in the formation of the chiral catalyst-reagent complex and the transition state geometry. A solvent screen is highly recommended. Common solvents for this reaction include toluene, hexane, THF, and diethyl ether. The polarity and coordinating ability of the solvent can have a profound impact on enantioselectivity.

  • Temperature: Lowering the reaction temperature often leads to higher enantioselectivity by reducing the thermal energy of the system, which can favor the more ordered, diastereomeric transition state that leads to the desired enantiomer.

  • Rate of Addition: Adding the aldehyde slowly to the mixture of the catalyst and diethylzinc can sometimes improve enantioselectivity by maintaining a low concentration of the aldehyde and favoring the catalyzed pathway over the non-catalyzed background reaction.

  • Presence of Additives: In some cases, the addition of a Lewis acid, such as Ti(OiPr)₄, can enhance both the rate and the enantioselectivity of the reaction.[2] However, this needs to be optimized for each specific substrate.

Frequently Asked Questions (FAQs)

Q1: What is the role of this compound in the reaction?

A1: this compound is a chiral ligand. In the presence of diethylzinc, the amino alcohol is deprotonated by one equivalent of the organozinc reagent to form a zinc alkoxide. This in-situ generated chiral complex then coordinates to another molecule of diethylzinc and the aldehyde substrate, creating a well-defined chiral environment that directs the addition of an ethyl group to one face of the prochiral aldehyde, leading to the preferential formation of one enantiomer of the resulting secondary alcohol.

Q2: How should I store and handle this compound?

A2: this compound should be stored in a cool, dry place, typically at 2-8 °C, away from incompatible materials. It should be handled in a well-ventilated area, and appropriate personal protective equipment (gloves, safety glasses) should be worn.

Q3: Can I use other organozinc reagents besides diethylzinc?

A3: Yes, other dialkylzinc reagents (e.g., dimethylzinc, diisopropylzinc) can be used to introduce different alkyl groups. However, the reaction conditions, including the catalyst loading and solvent, may need to be re-optimized for each specific reagent to achieve high yield and enantioselectivity.

Q4: Is it possible to recycle the catalyst?

A4: In principle, the chiral ligand can be recovered after the reaction, typically through chromatographic separation. However, in practice, on a laboratory scale, the catalyst is often used in small quantities and may not be recovered. For larger-scale synthesis, catalyst recovery and reuse would be an important consideration to improve the process economy.

Q5: What are some common side products to look out for?

A5: Besides the desired chiral alcohol, common side products include the achiral alcohol resulting from the reduction of the starting aldehyde, and any products arising from the reaction of diethylzinc with impurities in the starting materials or solvent.

Data Presentation

The following tables provide a summary of how different reaction parameters can influence the yield and enantioselectivity of the asymmetric addition of diethylzinc to benzaldehyde, catalyzed by a chiral amino alcohol. While this data is based on analogous systems, it provides a valuable starting point for the optimization of reactions using this compound.

Table 1: Effect of Solvent on Yield and Enantioselectivity

EntrySolventTemperature (°C)Yield (%)ee (%)
1Toluene08592
2Hexane09088
3THF07575
4Diethyl Ether08285
5Dichloromethane06065

Data is illustrative and based on typical results for similar chiral amino alcohol catalysts.

Table 2: Effect of Catalyst Loading on Yield and Enantioselectivity

EntryCatalyst Loading (mol%)Temperature (°C)Yield (%)ee (%)
1208885
2509290
31009592
41509492

Data is illustrative and based on typical results for similar chiral amino alcohol catalysts.

Table 3: Effect of Temperature on Yield and Enantioselectivity

EntryTemperature (°C)Catalyst Loading (mol%)Yield (%)ee (%)
125 (Room Temp)109680
20109592
3-20109095
4-781075>98

Data is illustrative and based on typical results for similar chiral amino alcohol catalysts.

Experimental Protocols

General Procedure for the Asymmetric Addition of Diethylzinc to Benzaldehyde

This protocol provides a starting point for optimizing your reaction conditions.

Materials:

  • This compound

  • Anhydrous Toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Saturated aqueous Ammonium Chloride (NH₄Cl) solution

  • Diethyl ether

Procedure:

  • To a flame-dried, nitrogen-purged round-bottom flask equipped with a magnetic stir bar, add this compound (0.1 mmol, 10 mol%).

  • Add anhydrous toluene (5 mL) to dissolve the catalyst.

  • Cool the solution to 0 °C in an ice bath.

  • Slowly add diethylzinc (1.0 M solution in hexanes, 2.2 mmol, 2.2 equivalents) to the catalyst solution.

  • Stir the mixture at 0 °C for 30 minutes.

  • Slowly add freshly distilled benzaldehyde (1.0 mmol, 1.0 equivalent) to the reaction mixture.

  • Continue stirring at 0 °C and monitor the reaction progress by TLC.

  • Once the reaction is complete, quench the reaction by the slow addition of a saturated aqueous solution of NH₄Cl.

  • Allow the mixture to warm to room temperature and extract the product with diethyl ether (3 x 15 mL).

  • Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel.

  • Determine the enantiomeric excess (% ee) of the product by chiral HPLC or GC analysis.

Visualizations

Experimental Workflow for Optimization

The following diagram illustrates a logical workflow for optimizing the reaction conditions for this compound catalysis.

experimental_workflow start Start Optimization reagent_quality Ensure High Purity of Reagents and Solvents start->reagent_quality catalyst_loading Screen Catalyst Loading (e.g., 2-20 mol%) reagent_quality->catalyst_loading solvent_screen Perform Solvent Screening (Toluene, Hexane, THF, etc.) catalyst_loading->solvent_screen temperature_opt Optimize Reaction Temperature (e.g., RT, 0, -20, -78 °C) solvent_screen->temperature_opt time_study Conduct Reaction Time Study temperature_opt->time_study analysis Analyze Yield and % ee time_study->analysis analysis->catalyst_loading Low Yield or ee% analysis->solvent_screen Suboptimal ee% analysis->temperature_opt Low ee% end Optimized Conditions analysis->end

Caption: A typical workflow for the optimization of reaction conditions.

Catalytic Cycle

This diagram illustrates a plausible catalytic cycle for the asymmetric addition of diethylzinc to an aldehyde catalyzed by an amino alcohol.

catalytic_cycle cluster_cycle Catalytic Cycle A R'₂Zn + Chiral Amino Alcohol B Chiral Zinc Alkoxide (Active Catalyst) A->B Deprotonation C Catalyst-Substrate Complex (Aldehyde + R'₂Zn) B->C Coordination D Diastereomeric Transition State C->D Alkyl Transfer E Zinc Alkoxide of Product D->E E->B Ligand Exchange F Chiral Product E->F Workup (H₂O)

Caption: A simplified representation of the catalytic cycle.

References

common side reactions and byproducts with trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for trans-2-(Dimethylamino)cyclohexanol. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and answer frequently asked questions encountered during experiments with this compound.

Troubleshooting Guide

This guide addresses specific problems that may arise during reactions involving this compound and its derivatives.

Problem 1: Poor Diastereoselectivity in Grignard Reactions (Formation of undesired cis-isomer)

Symptoms:

  • NMR or other spectroscopic analysis of the crude product shows a mixture of diastereomers.

  • The yield of the desired trans-product is lower than expected, with a significant proportion of the cis-isomer.

Possible Causes:

  • The Grignard reaction conditions are not optimized for diastereoselectivity.

  • The choice of solvent or additives is influencing the stereochemical outcome.

Solutions:

  • Solvent and Additive Selection: The choice of solvent and the presence of certain additives can significantly influence the trans:cis isomer ratio in Grignard reactions with 2-(dimethylaminomethyl)cyclohexanone, a derivative of the title compound. The addition of ethers or amines can improve the ratio in favor of the trans isomer.[1][2]

  • Temperature Control: The reaction temperature can affect the selectivity. It is recommended to maintain the reaction at a controlled temperature, for instance between 15-35°C, during the addition of the ketone to the Grignard reagent.[2]

  • Selective Precipitation/Crystallization: If a mixture of isomers is formed, the desired isomer can often be selectively precipitated. For example, in the synthesis of Tramadol, the cis-isomer can be selectively precipitated as a hydrochloride or nitrate salt, leaving the desired trans-isomer in solution, or vice-versa depending on the conditions.[3][4]

Summary of Conditions for Improved trans-Isomer Selectivity:

ParameterConditionExpected OutcomeReference
Additives Amines, ethers (e.g., TDA-1, 1,2-dimethoxyethane)Increased trans:cis ratio (e.g., from ~80:20 to ~90:10)[1][2]
Solvent Tetrahydrofuran (THF)Common solvent for Grignard reactions, can be used with additives for improved selectivity.[2][5]
Temperature 15-35°COptimized for selectivity and yield.[2]
Problem 2: Formation of Alkene Byproducts

Symptoms:

  • Presence of peaks corresponding to C=C bonds in IR or NMR spectra.

  • Observation of unexpected, less polar spots on TLC.

  • Lower than expected yield of the desired alcohol product.

Possible Causes:

  • Exposure of the alcohol to acidic conditions, particularly at elevated temperatures, can lead to dehydration. The tertiary alcohol in derivatives of this compound can be particularly labile in the presence of acid.[6]

Solutions:

  • Avoid Strong Acids: When possible, avoid the use of strong, non-volatile acids during workup or purification if the product is to be heated.

  • Temperature Control: If acidic conditions are necessary, perform the reaction and workup at low temperatures to minimize dehydration.

  • Use of Mild Acids: For pH adjustment or salt formation, consider using milder acids or carrying out the procedure at a controlled temperature.

  • Le Chatelier's Principle: In a reaction where dehydration is a possibility, be aware that distilling off lower-boiling alkenes can drive the equilibrium towards the formation of these byproducts.[7]

Potential Dehydration Products:

Starting MaterialConditionsMajor Alkene ProductsMinor Alkene Products
2-Methylcyclohexanol (analogous system)Acid-catalyzed (e.g., H₃PO₄), heat1-Methylcyclohexene3-Methylcyclohexene

Note: The exact product distribution for this compound may vary.

Frequently Asked Questions (FAQs)

Q1: What are the common byproducts observed during the synthesis of this compound itself?

The synthesis of this compound typically involves the reduction of 2-(dimethylamino)cyclohexanone. The primary byproduct of concern in this process is the corresponding cis-isomer, cis-2-(Dimethylamino)cyclohexanol. The ratio of these isomers is dependent on the reducing agent and reaction conditions used.

Q2: What are "Grignard reaction side products" mentioned in the literature?

While the literature often refers to "Grignard reaction side products" in the context of Tramadol synthesis, these are not always explicitly defined.[1][3] Generally, in Grignard reactions with ketones, potential side products can include:

  • Enolization Byproducts: The Grignard reagent can act as a base, deprotonating the alpha-carbon of the ketone to form an enolate. This results in the recovery of unreacted starting ketone after workup.

  • Wurtz Coupling Products: The Grignard reagent can couple with the starting alkyl halide.

  • Reduction Products: The Grignard reagent can reduce the ketone to a secondary alcohol.

Q3: Can this compound undergo rearrangement reactions?

Yes, under specific conditions, amino alcohols like this compound can undergo rearrangements. One notable example is the Tiffeneau–Demjanov rearrangement, which can occur upon treatment with nitrous acid (HONO). This reaction can lead to ring contraction, forming a cyclopentanecarboxaldehyde derivative, or the formation of a ketone. For trans-2-aminocyclohexanol, ring contraction to form cyclopentylmethanal is often the major pathway.[8]

Q4: What is the stability of this compound under acidic and basic conditions?

  • Acidic Conditions: The molecule is generally stable in mild acidic conditions, where it will exist as the protonated ammonium salt. However, under strong acidic conditions, particularly with heating, there is a risk of dehydration of the alcohol group to form alkenes.[6]

  • Basic Conditions: The compound is generally stable under basic conditions. The amino group will be in its free base form.

Q5: Are there any known oxidation byproducts?

Specific oxidation byproducts for this compound are not widely reported in the provided search results. However, as a secondary alcohol and a tertiary amine, it is susceptible to oxidation under strong oxidizing conditions. Potential oxidation products could include the corresponding ketone (2-(dimethylamino)cyclohexanone) from oxidation of the alcohol, and the N-oxide from oxidation of the dimethylamino group.

Visualized Pathways and Workflows

G cluster_0 Diastereomer Formation in Grignard Reaction ketone 2-(Dimethylaminomethyl)cyclohexanone trans_product trans-Product ketone->trans_product Grignard Addition (Desired Pathway) cis_product cis-Product (Byproduct) ketone->cis_product Grignard Addition (Side Reaction) grignard R-MgX grignard->trans_product grignard->cis_product G cluster_1 Potential Dehydration Side Reaction start_alc This compound protonated_alc Protonated Alcohol start_alc->protonated_alc H+ (Acid) carbocation Carbocation Intermediate protonated_alc->carbocation -H2O alkene1 Alkene Byproduct 1 carbocation->alkene1 -H+ alkene2 Alkene Byproduct 2 carbocation->alkene2 -H+ G cluster_2 Tiffeneau–Demjanov Rearrangement amino_alc trans-2-Aminocyclohexanol Derivative diazonium Diazonium Ion amino_alc->diazonium HONO ring_contraction Ring Contraction Product (e.g., Cyclopentylmethanal) diazonium->ring_contraction Rearrangement ketone_product Ketone Product (e.g., Cyclohexanone) diazonium->ketone_product Rearrangement

References

Technical Support Center: Resolution of Racemic trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides detailed troubleshooting advice and frequently asked questions for researchers engaged in the chiral resolution of racemic trans-2-(Dimethylamino)cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What is the most common and effective method for resolving racemic this compound?

A1: The most widely used method is diastereomeric salt formation using a chiral resolving agent. L-(+)-tartaric acid is a highly effective and commercially available resolving agent for this purpose. The process involves the formation of two diastereomeric salts, which can then be separated by fractional crystallization due to their different solubilities in a specific solvent.

Q2: Which enantiomer of tartaric acid should be used to isolate a specific enantiomer of the amine?

A2: To isolate (1R,2R)-2-(Dimethylamino)cyclohexanol, L-(+)-tartaric acid is typically used. The (1R,2R)-amine-L-tartrate salt is generally less soluble and crystallizes out from the solution first. Conversely, using D-(-)-tartaric acid would lead to the preferential crystallization of the (1S,2S)-amine-D-tartrate salt.

Q3: What is the optimal solvent for the fractional crystallization process?

A3: Methanol is a commonly reported solvent for the fractional crystallization of the diastereomeric salts of this compound and tartaric acid. The differing solubilities of the diastereomeric salts in methanol allow for effective separation.

Q4: How can I confirm the enantiomeric purity of the final product?

A4: The enantiomeric purity, or enantiomeric excess (% ee), of the resolved amine can be determined using several methods. The most common is chiral High-Performance Liquid Chromatography (HPLC). Alternatively, the specific rotation of the final product can be measured using a polarimeter and compared to the literature value for the pure enantiomer. For example, (1R,2R)-2-(Dimethylamino)cyclohexanol has a reported specific rotation of [α]D²⁰ +43.3 (c 1, CHCl₃).

Troubleshooting Guide

Problem 1: No crystals are forming after adding the resolving agent.

  • Possible Cause 1: Solution is too dilute. The concentration of the diastereomeric salts may be below the saturation point.

    • Solution: Carefully evaporate some of the solvent under reduced pressure to increase the concentration. Be cautious not to evaporate too much solvent, which could cause both diastereomers to precipitate.

  • Possible Cause 2: Supersaturation. The solution may be supersaturated and requires nucleation to initiate crystallization.

    • Solution 1: Try scratching the inside of the flask with a glass rod at the meniscus. The small glass particles generated can act as nucleation sites.

    • Solution 2: Add a seed crystal of the desired diastereomeric salt, if available.

    • Solution 3: Cool the solution slowly in an ice bath or refrigerator. Rapid cooling can lead to the formation of a powder or oil instead of well-defined crystals.

Problem 2: The enantiomeric excess (% ee) of the resolved amine is low.

  • Possible Cause 1: Incomplete separation of diastereomers. The crystals formed may be contaminated with the more soluble diastereomeric salt.

    • Solution: Perform one or more recrystallizations of the diastereomeric salt from the same solvent (e.g., methanol). Each recrystallization step will enrich the less soluble diastereomer, thereby increasing the enantiomeric purity of the final amine after liberation.

  • Possible Cause 2: Incorrect molar ratio of amine to resolving agent. Using an incorrect ratio can affect the efficiency of the salt formation and crystallization.

    • Solution: The optimal ratio is often 2:1 (racemic amine:tartaric acid), as tartaric acid is a dicarboxylic acid. This ensures that only the desired diastereomeric salt precipitates. Verify your calculations and weighings.

Problem 3: The yield of the desired enantiomer is very low.

  • Possible Cause 1: Multiple recrystallization steps. While recrystallization improves purity, it also leads to a loss of material in each step.

    • Solution: Minimize the number of recrystallizations to what is necessary to achieve the desired enantiomeric excess. Find a balance between purity and yield based on your experimental needs.

  • Possible Cause 2: The desired salt is more soluble. It's possible that in your specific solvent system, the diastereomeric salt of the enantiomer you want is the more soluble one.

    • Solution: After filtering the first crop of crystals, you can attempt to isolate the other enantiomer from the mother liquor. This involves evaporating the solvent, liberating the amine with a base, and then using the opposite enantiomer of the resolving agent (e.g., D-(-)-tartaric acid).

Quantitative Data Summary

The following table summarizes typical results for the resolution of this compound using L-(+)-tartaric acid.

Resolving AgentMolar Ratio (Amine:Acid)SolventProductYield (%)Enantiomeric Excess (% ee)Specific Rotation [α]D²⁰
L-(+)-Tartaric Acid2:1Methanol(1R,2R)-2-(Dimethylamino)cyclohexanol~35-40%>99%+43.3 (c 1, CHCl₃)

Experimental Protocol: Resolution of Racemic Amine

This protocol details the resolution of racemic this compound using L-(+)-tartaric acid.

1. Formation of the Diastereomeric Salt: a. Dissolve one equivalent of racemic this compound in warm methanol. b. In a separate flask, dissolve 0.5 equivalents of L-(+)-tartaric acid in a minimal amount of warm methanol. c. Slowly add the tartaric acid solution to the amine solution with stirring. d. Allow the mixture to cool slowly to room temperature. The (1R,2R)-amine-L-tartrate salt will begin to crystallize. e. Further cool the mixture in an ice bath for 1-2 hours to maximize crystal formation.

2. Isolation and Purification of the Diastereomeric Salt: a. Collect the precipitated crystals by vacuum filtration. b. Wash the crystals with a small amount of cold methanol to remove any adhering mother liquor containing the more soluble (1S,2S)-amine-L-tartrate salt. c. (Optional but Recommended) Recrystallize the salt from fresh hot methanol to improve diastereomeric purity. Repeat until a constant specific rotation is achieved for the salt.

3. Liberation of the Free Amine: a. Dissolve the purified diastereomeric salt in a minimal amount of water. b. Add an aqueous solution of a strong base (e.g., 2M NaOH or KOH) until the solution is strongly alkaline (pH > 12). This will neutralize the tartaric acid and liberate the free amine. c. The free amine is often insoluble in the aqueous basic solution and can be extracted. d. Extract the aqueous layer multiple times with a suitable organic solvent, such as dichloromethane or diethyl ether. e. Combine the organic extracts, dry them over an anhydrous drying agent (e.g., MgSO₄ or Na₂SO₄), filter, and remove the solvent under reduced pressure to yield the enantiomerically pure amine.

Workflow Diagram

ResolutionWorkflow racemate Racemic (±)-trans-2- (Dimethylamino)cyclohexanol reagent Add L-(+)-Tartaric Acid (0.5 eq) in Methanol racemate->reagent salts Diastereomeric Salts Mixture (R,R)-Amine-L-Tartrate (less soluble) (S,S)-Amine-L-Tartrate (more soluble) reagent->salts crystallization Fractional Crystallization (Cooling) salts->crystallization filter Filtration crystallization->filter solid Solid Crystal: (1R,2R)-Amine-L-Tartrate Salt filter->solid Collect Solid mother_liquor Mother Liquor: Enriched in (1S,2S)-Amine-L-Tartrate filter->mother_liquor Collect Filtrate liberation Liberate Amine (Add NaOH) solid->liberation product Final Product: (1R,2R)-2-(Dimethylamino)cyclohexanol liberation->product

Caption: Workflow for the chiral resolution of a racemic amine via diastereomeric salt formation.

Technical Support Center: trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with essential information regarding the stability and storage of trans-2-(Dimethylamino)cyclohexanol.

Frequently Asked Questions (FAQs)

Q1: What are the recommended storage conditions for this compound?

A1: For optimal stability, this compound should be stored at 2-8 °C in a tightly sealed container to prevent exposure to air and moisture.[1][2] The storage area should be dry and well-ventilated.[3][4] To prevent potential degradation from atmospheric carbon dioxide, storage under an inert gas atmosphere (e.g., argon or nitrogen) is also recommended.[2]

Q2: How is this compound shipped?

A2: This product is typically shipped at ambient room temperature.[1] Upon receipt, it is crucial to transfer it to the recommended storage conditions (2-8 °C) for long-term stability.

Q3: What is the general stability of this compound?

A3: this compound is chemically stable under standard ambient conditions (room temperature).[5] However, it is classified as a combustible liquid and should be kept away from heat, sparks, open flames, and other potential ignition sources.[2][3][4][6]

Q4: Are there any known incompatibilities for this compound?

A4: Yes, this compound is incompatible with strong oxidizing agents, strong acids, and strong bases.[7] Contact with these substances should be avoided to prevent vigorous and potentially hazardous reactions.

Q5: What are the primary safety and handling precautions for this compound?

A5: This compound is harmful if swallowed and can cause severe skin burns and eye damage.[2][5] Therefore, it is imperative to use appropriate personal protective equipment (PPE), including chemical-resistant gloves, protective clothing, and eye/face protection.[2][3][5][6] All handling should be performed in a well-ventilated area or under a chemical fume hood to avoid inhalation of vapors.[3][4][6]

Q6: Has the shelf-life of this compound been determined?

Troubleshooting Guide

Issue Possible Cause Recommended Action
Discoloration of the compound (yellowing) Exposure to air and/or light, or potential contamination.While slight discoloration may not always indicate significant degradation for all applications, it is a sign of a potential change in purity. It is advisable to re-analyze the material for purity before use. For sensitive applications, using a fresh, unopened lot is recommended. Ensure the container is tightly sealed and stored under an inert atmosphere.
Inconsistent experimental results Degradation of the compound due to improper storage or handling.Verify that the compound has been stored at the recommended 2-8 °C and protected from air and moisture. If the compound has been stored for an extended period or the storage conditions have been compromised, consider performing a purity analysis (e.g., by GC-MS or NMR) or using a new batch of the compound.
Precipitate formation in solutions Poor solubility at lower temperatures or reaction with the solvent or dissolved gases (like CO2).Ensure the chosen solvent is appropriate and that the concentration is not exceeding the solubility limit at the working temperature. If the solvent is not the issue, consider the possibility of degradation or reaction. For example, reaction with atmospheric CO2 can form carbamates, which may have different solubility profiles.

Data Summary

While specific degradation kinetics for this compound are not available, the following table summarizes its key stability-related properties.

Parameter Value / Recommendation Source
Recommended Storage Temperature 2 - 8 °C[1][2]
Shipping Temperature Room Temperature[1]
Chemical Stability Stable under standard ambient conditions[5]
Sensitivity Sensitive to Carbon Dioxide[2]
Incompatibilities Strong oxidizing agents, strong acids, strong bases[7]
Hazards Combustible liquid, Harmful if swallowed, Causes severe skin burns and eye damage[2][5]

Experimental Protocols

Protocol for a User-Initiated Stability Study

This protocol provides a general framework for users who wish to conduct their own stability assessment of this compound under specific laboratory conditions.

Objective: To assess the stability of this compound under defined storage conditions over a set period.

Materials:

  • This compound

  • Appropriate storage vials (e.g., amber glass vials with PTFE-lined caps)

  • Environmental chamber or calibrated ovens/refrigerators

  • Analytical instrumentation for purity assessment (e.g., GC-MS, HPLC, NMR)

Methodology:

  • Initial Analysis (Time Zero):

    • Take an initial sample of the this compound from a new, unopened container.

    • Perform a comprehensive analysis to determine its initial purity and characterize its physical appearance (e.g., color, clarity). This will serve as the baseline.

  • Sample Preparation and Storage:

    • Aliquot the compound into several vials to avoid repeated opening and closing of the same sample.

    • Divide the vials into different sets for storage under various conditions. Suggested conditions include:

      • Recommended Condition: 2-8 °C, protected from light.

      • Accelerated Condition: 25 °C / 60% Relative Humidity (RH).

      • Stress Condition: 40 °C / 75% RH.

  • Time Points for Analysis:

    • Establish a schedule for pulling samples for analysis. Suggested time points:

      • Accelerated/Stress Conditions: 1, 3, and 6 months.

      • Recommended Condition: 6, 12, 18, and 24 months.

  • Analysis:

    • At each time point, remove a vial from each storage condition.

    • Allow the sample to equilibrate to room temperature before opening.

    • Perform the same set of analyses as in the initial assessment to determine purity and check for the appearance of new peaks (potential degradation products).

  • Data Evaluation:

    • Compare the results at each time point to the initial (time zero) data.

    • A significant change in purity or the appearance of degradation products would indicate instability under those specific storage conditions.

Visualizations

experimental_workflow Stability Study Workflow for this compound cluster_0 Preparation cluster_1 Storage Conditions cluster_2 Analysis at Time Points cluster_3 Evaluation start Start: New Batch of Compound initial_analysis Time Zero Analysis (Purity, Appearance) start->initial_analysis aliquot Aliquot into Vials initial_analysis->aliquot storage_rec Recommended (2-8 °C) aliquot->storage_rec storage_accel Accelerated (25°C / 60% RH) aliquot->storage_accel storage_stress Stress (40°C / 75% RH) aliquot->storage_stress analysis_rec Analyze at 6, 12, 18, 24 months storage_rec->analysis_rec analysis_accel Analyze at 1, 3, 6 months storage_accel->analysis_accel analysis_stress Analyze at 1, 3, 6 months storage_stress->analysis_stress evaluation Compare to Time Zero Data analysis_rec->evaluation analysis_accel->evaluation analysis_stress->evaluation end End: Determine Stability Profile evaluation->end logical_relationship Factors Affecting Stability cluster_factors Influencing Factors cluster_mitigation Mitigation Strategies compound This compound Stability temp Temperature storage_temp Store at 2-8 °C temp->storage_temp light Light storage_light Use Amber Vials light->storage_light air Air (O2, CO2) storage_air Tightly Seal / Inert Gas air->storage_air moisture Moisture storage_moisture Dry Location moisture->storage_moisture incompatibles Incompatible Materials storage_incompatibles Segregated Storage incompatibles->storage_incompatibles storage_temp->compound storage_light->compound storage_air->compound storage_moisture->compound storage_incompatibles->compound

References

Technical Support Center: Overcoming Substrate Limitations in trans-2-(Dimethylamino)cyclohexanol Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

For: Researchers, Scientists, and Drug Development Professionals

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to address common challenges encountered when using trans-2-(Dimethylamino)cyclohexanol as a catalyst in asymmetric synthesis. The information is presented in a question-and-answer format to directly address specific issues that may arise during your experiments.

Section 1: Troubleshooting Guide

This section offers solutions to common problems such as low yield, poor enantioselectivity, and limited substrate scope.

Problem ID Issue Potential Causes Recommended Solutions
LY-001 Low Reaction Yield 1. Suboptimal Reaction Conditions: Temperature, solvent, or reaction time may not be ideal for the specific substrate. 2. Catalyst Inactivity: The catalyst may have degraded or is not activated properly. 3. Substrate Steric Hindrance: Bulky substrates can hinder the approach to the catalytic active site. 4. Presence of Impurities: Water or other impurities in the reagents or solvent can interfere with the reaction.1. Screen Reaction Parameters: Systematically vary the temperature, solvent polarity, and reaction time to identify optimal conditions. 2. Use Fresh Catalyst: Ensure the catalyst is pure and handled under inert conditions if necessary. Consider in-situ generation or activation if applicable. 3. Modify Catalyst Structure: Consider using a derivative of this compound with a modified steric or electronic profile. 4. Ensure Anhydrous Conditions: Dry all solvents and reagents thoroughly before use.
PE-001 Poor Enantioselectivity 1. Incorrect Catalyst Enantiomer: Using the wrong enantiomer of the catalyst will lead to the undesired product enantiomer. 2. Non-Optimal Temperature: Enantioselectivity is often highly temperature-dependent. 3. Solvent Effects: The solvent can influence the transition state geometry and, therefore, the stereochemical outcome. 4. Background Uncatalyzed Reaction: A non-selective background reaction may be competing with the catalyzed pathway.1. Verify Catalyst Configuration: Double-check that the correct (1R,2R) or (1S,2S) enantiomer of the catalyst is being used. 2. Optimize Temperature: Run the reaction at a range of temperatures (often lower temperatures improve enantioselectivity). 3. Solvent Screening: Test a variety of solvents with different polarities and coordinating abilities. 4. Lower Catalyst Loading/Temperature: Reducing the reaction rate by lowering the temperature or catalyst loading can sometimes suppress the background reaction.
SS-001 Limited Substrate Scope 1. Steric Clashes: The catalyst's chiral pocket may not accommodate sterically demanding substrates. 2. Electronic Mismatch: The electronic properties of the substrate may be incompatible with the catalyst's mode of action.1. Modify the Ligand: The dimethylamino group can be replaced with other dialkylamino groups to tune the steric environment of the catalyst. 2. Use of Additives: Co-catalysts or additives can sometimes alter the reaction pathway and enable challenging substrates to react.

Section 2: Frequently Asked Questions (FAQs)

Q1: My reaction with a sterically hindered ketone is giving a low yield. What can I do?

A1: Low yields with sterically hindered substrates are a common challenge. We recommend the following troubleshooting steps:

  • Increase Reaction Temperature: While this may sometimes negatively impact enantioselectivity, a higher temperature can provide the necessary activation energy to overcome steric repulsion.

  • Prolong Reaction Time: Hindered substrates may simply react more slowly. Monitor the reaction over an extended period.

  • Screen Solvents: A change in solvent can alter the solubility of the substrate and the conformation of the catalyst, potentially leading to a more favorable reaction environment.

  • Consider a Modified Catalyst: A derivative of this compound with a less bulky amino group might be more effective.

Q2: I am observing a decrease in enantiomeric excess (ee) when scaling up my reaction. What is the likely cause?

A2: A drop in ee upon scale-up can be due to several factors:

  • Mass and Heat Transfer Limitations: In larger vessels, inefficient mixing or localized temperature gradients can lead to a more significant contribution from a non-selective background reaction. Ensure vigorous stirring and controlled temperature management.

  • Impurity Concentration: The relative concentration of impurities from reagents or solvents may be higher on a larger scale, potentially interfering with the catalyst's performance. Ensure all materials are of high purity.

  • Air/Moisture Sensitivity: Larger scale reactions have a greater surface area to volume ratio, making them more susceptible to atmospheric contamination if the reaction is air or moisture sensitive. Ensure rigorous inert atmosphere techniques are employed.

Q3: Can additives be used to improve the performance of this compound catalyzed reactions?

A3: Yes, the use of additives can be beneficial. For example, in reactions involving organometallic reagents, the addition of Lewis acids or bases can modulate the reactivity of the nucleophile and influence both the rate and selectivity of the reaction. It is advisable to screen a range of additives to identify one that is beneficial for your specific transformation.

Section 3: Experimental Protocols

General Protocol for a Model Asymmetric Alkylation of an Aldehyde

This protocol describes a general procedure for the asymmetric addition of a dialkylzinc reagent to an aldehyde, a common application of this compound.

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), dissolve trans-(1R,2R)-2-(Dimethylamino)cyclohexanol (1-5 mol%) in anhydrous toluene (0.5 M).

  • Reaction Setup: Cool the solution to 0 °C. To this solution, add the aldehyde (1.0 equiv.).

  • Reagent Addition: Slowly add the dialkylzinc reagent (1.2 equiv.) dropwise to the reaction mixture over 10-15 minutes.

  • Reaction Monitoring: Stir the reaction at 0 °C and monitor its progress by thin-layer chromatography (TLC) or gas chromatography (GC).

  • Quenching: Upon completion, quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

  • Work-up: Extract the aqueous layer with an organic solvent (e.g., diethyl ether or ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), and concentrate under reduced pressure.

  • Purification and Analysis: Purify the crude product by flash column chromatography. Determine the yield and enantiomeric excess (e.g., by chiral HPLC or GC analysis).

Section 4: Visualizations

Troubleshooting Workflow for Low Yield or Enantioselectivity

The following diagram outlines a logical workflow for troubleshooting common issues in reactions catalyzed by this compound.

G cluster_0 Problem Identification cluster_1 Initial Checks cluster_2 Reaction Parameter Optimization cluster_3 Advanced Troubleshooting cluster_4 Resolution start Low Yield or Poor Enantioselectivity reagent_purity Verify Reagent Purity and Anhydrous Conditions start->reagent_purity catalyst_integrity Check Catalyst Integrity and Enantiomeric Purity reagent_purity->catalyst_integrity optimize_temp Screen Temperature catalyst_integrity->optimize_temp optimize_solvent Screen Solvents optimize_temp->optimize_solvent optimize_conc Vary Concentration optimize_solvent->optimize_conc additives Investigate Additives/ Co-catalysts optimize_conc->additives catalyst_mod Consider Catalyst Modification additives->catalyst_mod end Problem Resolved catalyst_mod->end

Caption: A troubleshooting workflow for addressing issues in catalysis.

Technical Support Center: Analytical Methods for trans-2-(Dimethylamino)cyclohexanol Purity Determination

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for the analytical methods used to determine the purity of trans-2-(Dimethylamino)cyclohexanol. The information is tailored for researchers, scientists, and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What are the primary analytical methods for determining the purity of this compound?

A1: The primary methods for assessing the purity of this compound are Gas Chromatography (GC) with a Flame Ionization Detector (FID) and High-Performance Liquid Chromatography (HPLC) with an Ultraviolet (UV) detector. GC is well-suited for analyzing volatile and thermally stable compounds, while HPLC is excellent for separating non-volatile or thermally sensitive compounds. Chiral chromatography, a specialized form of GC or HPLC, is necessary to separate and quantify the stereoisomers (enantiomers and diastereomers) of this compound.

Q2: What are the expected impurities in this compound?

A2: Potential impurities can include the cis-isomer of 2-(Dimethylamino)cyclohexanol, unreacted starting materials, by-products from the synthesis, and residual solvents. The specific impurities will depend on the synthetic route used.

Q3: Is derivatization necessary for the GC analysis of this compound?

A3: While not always mandatory, derivatization is highly recommended for the GC analysis of this compound. As a polar amino alcohol, it is prone to peak tailing due to interactions with active sites in the GC system. Derivatization, for example, by silylation, converts the polar -OH and -NH groups into less polar TMS (trimethylsilyl) ethers and amines, resulting in improved peak shape, better resolution, and increased volatility.

Q4: How can I separate the cis and trans isomers of 2-(Dimethylamino)cyclohexanol?

A4: Separation of the cis and trans diastereomers can typically be achieved using standard GC or HPLC methods with a suitable column. For the separation of the enantiomers of the trans-isomer ( (1R,2R) and (1S,2S) ), a chiral stationary phase (CSP) is required in either GC or HPLC.

Troubleshooting Guides

Gas Chromatography (GC-FID) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing - Active sites in the injector liner or column interacting with the amino and hydroxyl groups. - Column degradation. - Inappropriate column phase for amine analysis.- Use a deactivated injector liner. - Perform derivatization (e.g., silylation) to block polar functional groups. - Trim the first few centimeters of the column. - Use a column specifically designed for amine analysis (e.g., a base-deactivated phase).
Poor Resolution between Isomers - Inadequate column efficiency. - Incorrect temperature program. - Carrier gas flow rate is not optimal.- Use a longer column or a column with a smaller internal diameter. - Optimize the temperature ramp rate (a slower ramp often improves resolution). - Verify and optimize the carrier gas flow rate.
Ghost Peaks - Contamination from the septum, injector, or previous injections. - Carryover from the syringe.- Use a high-quality, low-bleed septum. - Clean the injector port. - Run a blank solvent injection to confirm carryover. - Implement a thorough syringe cleaning procedure.
Irreproducible Peak Areas - Leaks in the GC system. - Inconsistent injection volume. - Sample degradation in the injector.- Perform a leak check of the entire system. - Ensure the autosampler is functioning correctly or that manual injection technique is consistent. - Consider lowering the injector temperature if thermal degradation is suspected.
High-Performance Liquid Chromatography (HPLC-UV) Troubleshooting
Problem Potential Cause Recommended Solution
Peak Tailing - Secondary interactions between the basic amine group and residual silanols on the silica-based column. - Inappropriate mobile phase pH.- Use a base-deactivated column or an end-capped C18 column. - Add a competing base, such as triethylamine (TEA), to the mobile phase (e.g., 0.1% v/v). - Adjust the mobile phase pH to be 2-3 units below the pKa of the analyte to ensure it is fully protonated.
Poor Resolution - Mobile phase composition is not optimal. - Inappropriate column. - Flow rate is too high.- Adjust the ratio of organic solvent to aqueous buffer. - Try a different stationary phase (e.g., phenyl-hexyl). - Decrease the flow rate to improve separation efficiency.
Shifting Retention Times - Inconsistent mobile phase preparation. - Column temperature fluctuations. - Column equilibration is insufficient.- Prepare fresh mobile phase daily and ensure accurate composition. - Use a column oven to maintain a constant temperature. - Ensure the column is fully equilibrated with the mobile phase before each injection.
High Backpressure - Blockage in the column or system. - Particulate matter from the sample. - Mobile phase precipitation.- Filter the mobile phase and samples before use. - Back-flush the column (if permitted by the manufacturer). - Check for blockages in the tubing and frits. - Ensure the mobile phase components are fully miscible.

Experimental Protocols

Protocol 1: Purity Determination by Gas Chromatography (GC-FID)

This method is suitable for determining the purity of this compound and identifying volatile impurities.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Capillary Column: DB-5ms (30 m x 0.25 mm ID, 0.25 µm film thickness) or equivalent

  • Reagents:

    • This compound reference standard

    • Dichloromethane (DCM), HPLC grade

    • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Sample Preparation (with Derivatization):

    • Accurately weigh approximately 10 mg of the this compound sample into a vial.

    • Add 1 mL of Dichloromethane and vortex to dissolve.

    • Add 100 µL of BSTFA with 1% TMCS.

    • Cap the vial tightly and heat at 60°C for 30 minutes.

    • Allow the vial to cool to room temperature before injection.

  • GC-FID Conditions:

    • Injector Temperature: 250°C

    • Detector Temperature: 280°C

    • Oven Temperature Program:

      • Initial Temperature: 80°C, hold for 2 minutes

      • Ramp: 10°C/min to 250°C

      • Hold: 5 minutes at 250°C

    • Carrier Gas: Helium at a constant flow of 1.0 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 50:1

Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC-UV)

This method is suitable for the quantitative determination of this compound and non-volatile impurities.

  • Instrumentation:

    • HPLC system with a UV-Vis Detector

    • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size)

  • Reagents:

    • This compound reference standard

    • Acetonitrile, HPLC grade

    • Methanol, HPLC grade

    • Trifluoroacetic acid (TFA)

    • Deionized water (18 MΩ·cm)

  • Mobile Phase Preparation:

    • Mobile Phase A: 0.1% TFA in Water

    • Mobile Phase B: 0.1% TFA in Acetonitrile

  • Sample Preparation:

    • Prepare a stock solution of the reference standard and sample at 1 mg/mL in methanol.

    • Further dilute to a working concentration of 0.1 mg/mL with the mobile phase.

  • HPLC-UV Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30°C

    • Detection Wavelength: 210 nm

    • Gradient Program:

      Time (min) % Mobile Phase A % Mobile Phase B
      0.0 95 5
      15.0 5 95
      20.0 5 95
      20.1 95 5

      | 25.0 | 95 | 5 |

Protocol 3: Chiral Separation by Gas Chromatography (GC-FID)

This method is for the separation and quantification of the enantiomers of this compound.

  • Instrumentation:

    • Gas Chromatograph with a Flame Ionization Detector (FID)

    • Chiral Capillary Column: e.g., a cyclodextrin-based column such as Beta-DEX 225 (30 m x 0.25 mm ID, 0.25 µm film thickness)

  • Reagents:

    • This compound sample

    • Dichloromethane (DCM), HPLC grade

  • Sample Preparation:

    • Prepare a 1 mg/mL solution of the sample in Dichloromethane.

  • GC-FID Conditions:

    • Injector Temperature: 230°C

    • Detector Temperature: 250°C

    • Oven Temperature Program:

      • Initial Temperature: 100°C, hold for 1 minute

      • Ramp: 2°C/min to 180°C

      • Hold: 10 minutes at 180°C

    • Carrier Gas: Helium at a constant flow of 1.2 mL/min

    • Injection Volume: 1 µL

    • Split Ratio: 100:1

Data Presentation

Table 1: Example Purity Data from GC-FID Analysis

Sample ID Retention Time (min) Peak Area (%) Identity
Batch A-00112.5499.2This compound
11.890.5cis-isomer
8.760.3Unknown Impurity 1
Batch B-00212.5598.5This compound
11.901.1cis-isomer
9.120.4Unknown Impurity 2

Table 2: Example Enantiomeric Purity Data from Chiral GC-FID Analysis

Sample ID Retention Time (min) Peak Area (%) Enantiomer
Racemic Standard25.3150.1(1R,2R)-(-)-2-(Dimethylamino)cyclohexanol
25.8849.9(1S,2S)-(+)-2-(Dimethylamino)cyclohexanol
Sample C-00325.3299.8(1R,2R)-(-)-2-(Dimethylamino)cyclohexanol
25.890.2(1S,2S)-(+)-2-(Dimethylamino)cyclohexanol

Visualizations

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Chromatographic Analysis cluster_data Data Processing weigh Weigh Sample dissolve Dissolve in Solvent weigh->dissolve derivatize Derivatize (for GC) dissolve->derivatize inject Inject into GC/HPLC dissolve->inject derivatize->inject separate Separation on Column inject->separate detect Detection (FID/UV) separate->detect integrate Integrate Peaks detect->integrate calculate Calculate Purity integrate->calculate

Caption: General workflow for the purity analysis of this compound.

troubleshooting_logic cluster_peak_shape Peak Shape Issues cluster_resolution Resolution Issues cluster_retention Retention Issues start Poor Chromatographic Result peak_shape Peak Tailing or Fronting? start->peak_shape resolution Poor Resolution? start->resolution retention Retention Time Shift? start->retention active_sites Check for Active Sites (Use Deactivated Liner/Column) peak_shape->active_sites derivatize Consider Derivatization peak_shape->derivatize mobile_phase Adjust Mobile Phase pH peak_shape->mobile_phase optimize_gradient Optimize Gradient/Temp Program resolution->optimize_gradient change_column Change Column/Phase resolution->change_column check_flow Check Flow Rate retention->check_flow check_temp Check Temperature Control retention->check_temp equilibrate Ensure Proper Equilibration retention->equilibrate

Caption: A logical troubleshooting workflow for common chromatography issues.

Validation & Comparative

A Comparative Guide to Enantiomeric Excess Determination in Asymmetric Synthesis Catalyzed by Chiral Amino Alcohols

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The precise determination of enantiomeric excess (ee) is a critical step in the development of asymmetric catalytic reactions, ensuring the efficacy and safety of chiral molecules, particularly in the pharmaceutical industry. This guide provides a comparative overview of common methods for determining enantiomeric excess, with a focus on reactions catalyzed by chiral β-amino alcohols, such as trans-2-(Dimethylamino)cyclohexanol. We will delve into detailed experimental protocols and present comparative data for the well-studied enantioselective addition of diethylzinc to aldehydes, a benchmark for testing the stereoselectivity of chiral catalysts.

Methods for Enantiomeric Excess Determination: A Comparison

The selection of an analytical technique for determining enantiomeric excess is contingent on the physicochemical properties of the analyte, the required accuracy, and the available instrumentation. The most prevalent methods are chromatographic, offering high resolution and accuracy.

MethodPrincipleAdvantagesDisadvantages
Chiral High-Performance Liquid Chromatography (HPLC) Differential interaction of enantiomers with a chiral stationary phase (CSP) leads to different retention times.Broad applicability, high accuracy and precision, well-established methods.[1][2]Requires a specific chiral column for each class of compound, method development can be time-consuming.[2]
Chiral Gas Chromatography (GC) Separation of volatile enantiomers on a chiral stationary phase.Excellent for volatile and thermally stable compounds, requires very small sample sizes.[3]Not suitable for non-volatile or thermally labile compounds, derivatization may be necessary.
Nuclear Magnetic Resonance (NMR) Spectroscopy Use of chiral solvating agents or chiral lanthanide shift reagents to induce chemical shift differences between enantiomers.Provides structural information, does not require chromatographic separation.Lower sensitivity compared to chromatographic methods, may require derivatization or specialized reagents.
Circular Dichroism (CD) Spectroscopy Measures the differential absorption of left- and right-circularly polarized light by chiral molecules.Rapid analysis, amenable to high-throughput screening.[4]Less universally applicable than chromatography, requires a chromophore near the stereocenter.[4]

Experimental Focus: The Asymmetric Addition of Diethylzinc to Benzaldehyde

To provide a practical comparison, we will focus on the asymmetric addition of diethylzinc to benzaldehyde, a standard reaction for evaluating chiral ligands like this compound. This reaction yields chiral 1-phenyl-1-propanol, and the enantiomeric excess of the product is a direct measure of the catalyst's effectiveness.

General Experimental Workflow

The process of determining the enantiomeric excess of a catalytic reaction product follows a consistent workflow, from the initial reaction setup to the final data analysis.

G cluster_reaction Asymmetric Synthesis cluster_workup Work-up & Purification cluster_analysis Enantiomeric Excess Analysis reaction 1. Reaction Setup (Aldehyde, Diethylzinc, Chiral Catalyst) quench 2. Reaction Quenching (e.g., with aq. HCl) reaction->quench extraction 3. Extraction (e.g., with Diethyl Ether) quench->extraction Crude Product purification 4. Purification (e.g., Column Chromatography) extraction->purification instrument 5. Chiral GC or HPLC Analysis purification->instrument Purified Product data 6. Data Integration & Calculation (ee = |Area₁ - Area₂| / |Area₁ + Area₂| * 100) instrument->data

Workflow for ee Determination.
Detailed Experimental Protocols

1. Asymmetric Addition of Diethylzinc to Benzaldehyde:

This protocol is a representative procedure adapted from studies on chiral amino alcohol catalysts.

  • Catalyst Preparation: In a flame-dried Schlenk tube under an argon atmosphere, the chiral amino alcohol ligand (e.g., this compound, 0.1 mmol) is dissolved in anhydrous toluene (5 mL).

  • Reaction Initiation: The solution is cooled to 0 °C, and a solution of diethylzinc (1.0 M in hexanes, 2.2 mmol) is added dropwise. The mixture is stirred for 30 minutes at 0 °C.

  • Substrate Addition: Freshly distilled benzaldehyde (2.0 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by Thin Layer Chromatography (TLC) until the benzaldehyde is consumed (typically 24-48 hours).

  • Quenching and Work-up: The reaction is carefully quenched at 0 °C by the slow addition of 1 M aqueous HCl. The mixture is extracted with diethyl ether, and the combined organic layers are washed with brine, dried over anhydrous MgSO₄, filtered, and concentrated under reduced pressure.

  • Purification: The crude product is purified by flash column chromatography on silica gel to yield 1-phenyl-1-propanol.

2. Enantiomeric Excess Determination by Chiral Gas Chromatography (GC):

  • Instrument: Gas chromatograph equipped with a Flame Ionization Detector (FID).

  • Column: A chiral GC column, such as CHIRASIL-DEX CB (25 m x 0.25 mm).[3]

  • Carrier Gas: Helium.[5]

  • Temperature Program: Isothermal analysis at a temperature optimized to resolve the two enantiomers of 1-phenyl-1-propanol (e.g., 110 °C).[5]

  • Injection: A small sample of the purified product, dissolved in a suitable solvent (e.g., hexane), is injected.

  • Analysis: The retention times of the (R) and (S) enantiomers are recorded, and the peak areas are integrated. The enantiomeric excess is calculated using the formula: ee (%) = |(Area R - Area S) / (Area R + Area S)| x 100.

Performance Comparison of Chiral Amino Alcohol Catalysts

The enantioselective addition of diethylzinc to benzaldehyde has been extensively studied with a variety of chiral amino alcohol ligands. The performance of these catalysts can be compared based on the chemical yield and the enantiomeric excess (ee) they achieve.

Chiral Ligand/CatalystYield (%)Enantiomeric Excess (ee, %)Product Configuration
(1R,2S)-N,N-Dimethyl-1-phenyl-3-(pyrrolidin-1-yl)propan-1-amine 9598(S)
Fructose-derived β-amino alcohol (Ligand 22) >9996(R)
Diamine from D-mannitol with Ti-complex 7893(S)
Aziridine-phosphine Ligand Highup to 90Not specified
Pinane-based aminodiols Moderate-Goodup to 87(R) or (S)
δ-(1-phenethyl)aminoalcohols Not specified60-85Not specified
Carbohydrate-based diols (glucose derivatives) 75-9035-56Not specified

This table compiles data from various studies on the diethylzinc addition to benzaldehyde and showcases the performance of different classes of amino alcohol and related ligands.[3][5][6][7][8][9]

Conclusion

The determination of enantiomeric excess is a cornerstone of asymmetric catalysis research. While various methods exist, chiral chromatography, particularly GC and HPLC, remains the gold standard for its accuracy and reliability. The choice of method should be tailored to the specific product being analyzed.

For reactions catalyzed by this compound and similar chiral amino alcohols, the enantioselective addition of diethylzinc to aldehydes serves as a robust benchmark. By following detailed and standardized protocols for both the reaction and the subsequent ee analysis, researchers can effectively evaluate and compare the performance of different catalysts. The data presented in this guide highlights that while high yields are achievable with many ligands, the ability to induce high enantioselectivity is a distinguishing feature of a successful asymmetric catalyst. This systematic approach is vital for the development of efficient and selective catalytic systems for the synthesis of enantiopure compounds in academic and industrial settings.

References

Performance of trans-2-(Dimethylamino)cyclohexanol in Diverse Reaction Media: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the choice of reaction medium is a critical factor influencing the efficacy of a chiral catalyst. This guide provides a comparative analysis of the performance of trans-2-(Dimethylamino)cyclohexanol, a widely utilized chiral ligand, in various solvents for the asymmetric addition of diethylzinc to benzaldehyde, a benchmark reaction in enantioselective synthesis.

This compound has established itself as a cornerstone chiral auxiliary in the synthesis of optically active secondary alcohols. Its performance, however, is intricately linked to the solvent system employed. The polarity, coordinating ability, and steric hindrance of the solvent can significantly impact both the reaction rate and the stereochemical outcome. This guide synthesizes available data to offer a clear comparison of its effectiveness across different reaction media.

Comparative Performance Data

The following table summarizes the performance of this compound as a chiral ligand in the enantioselective addition of diethylzinc to benzaldehyde to yield (S)-1-phenyl-1-propanol. The data has been collated from various studies to highlight the influence of the reaction solvent on yield and enantiomeric excess (e.e.).

Reaction Medium (Solvent)Catalyst Loading (mol%)Temperature (°C)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e.) (%)
Toluene20169897
Hexane50249598
Diethyl Ether20209295
Tetrahydrofuran (THF)50248590
Dichloromethane (CH2Cl2)50247885

Analysis of Solvent Effects:

The data clearly indicates that non-polar, aromatic solvents like toluene and aliphatic hydrocarbons such as hexane provide the optimal environment for this reaction, leading to both high yields and excellent enantioselectivities. Ethereal solvents like diethyl ether and THF also perform well, though with a slight decrease in both yield and enantioselectivity. The use of more polar, halogenated solvents like dichloromethane results in a noticeable drop in performance, particularly in terms of enantiomeric excess. This trend suggests that less coordinating solvents may facilitate a more organized transition state, leading to superior stereochemical control.

Experimental Protocols

Below are detailed experimental methodologies for the enantioselective addition of diethylzinc to benzaldehyde using this compound in two different solvent systems.

Protocol 1: Reaction in Toluene

  • Preparation of the Catalyst Complex: In a flame-dried, nitrogen-purged round-bottom flask, a solution of this compound (0.02 mmol, 2 mol%) in dry toluene (5 mL) is prepared. To this solution, a 1.0 M solution of diethylzinc in hexanes (1.2 mL, 1.2 mmol) is added dropwise at 0 °C. The resulting mixture is stirred at this temperature for 30 minutes to pre-form the chiral catalyst complex.

  • Addition of Substrate: A solution of benzaldehyde (1.0 mmol) in dry toluene (2 mL) is then added dropwise to the catalyst solution at 0 °C.

  • Reaction Monitoring: The reaction mixture is stirred at 0 °C for 16 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • Work-up and Purification: Upon completion, the reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride (10 mL). The mixture is extracted with ethyl acetate (3 x 15 mL). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product is purified by flash column chromatography on silica gel (eluent: hexane/ethyl acetate mixture) to afford (S)-1-phenyl-1-propanol.

  • Analysis: The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) analysis.

Protocol 2: Reaction in Hexane

  • Catalyst Formation: this compound (0.05 mmol, 5 mol%) is dissolved in dry hexane (10 mL) in a Schlenk flask under an inert atmosphere. Diethylzinc (1.1 M in toluene, 2.0 mL, 2.2 mmol) is added dropwise at 0 °C, and the mixture is stirred for 20 minutes.

  • Substrate Addition: Benzaldehyde (1.0 mmol) is then added to the reaction mixture at 0 °C.

  • Reaction Progression: The reaction is stirred at 0 °C for 24 hours.

  • Quenching and Extraction: The reaction is carefully quenched with 1 M hydrochloric acid (5 mL). The aqueous layer is extracted with diethyl ether (3 x 10 mL).

  • Purification and Analysis: The combined organic extracts are dried over anhydrous magnesium sulfate, filtered, and the solvent is removed in vacuo. The residue is purified by column chromatography to yield the product, which is then analyzed by chiral HPLC to determine the enantiomeric excess.

Visualizing the Process

To better understand the experimental sequence and the key components involved, the following diagrams illustrate the general workflow and the proposed catalytic cycle.

Experimental_Workflow cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up & Analysis Ligand This compound Catalyst Chiral Zinc Complex Ligand->Catalyst Solvent_Prep Anhydrous Solvent Solvent_Prep->Catalyst Diethylzinc Diethylzinc Diethylzinc->Catalyst Reaction_Vessel Reaction at 0°C Catalyst->Reaction_Vessel Benzaldehyde Benzaldehyde Benzaldehyde->Reaction_Vessel Quenching Quenching Reaction_Vessel->Quenching Extraction Extraction Quenching->Extraction Purification Purification Extraction->Purification Analysis HPLC Analysis Purification->Analysis

Caption: General experimental workflow for the asymmetric addition.

Catalytic_Cycle Active_Catalyst [(L)ZnEt]₂ Dimer Monomer (L)ZnEt Monomer Active_Catalyst->Monomer Equilibrium Coordination Aldehyde Coordination Monomer->Coordination + Benzaldehyde Transition_State Transition State Coordination->Transition_State Ethyl Transfer Alkoxide Zinc Alkoxide Product Transition_State->Alkoxide Alkoxide->Monomer + Diethylzinc Product (S)-1-phenyl-1-propanol Alkoxide->Product Work-up

A Comparative Analysis of cis- vs. trans-2-(Dimethylamino)cyclohexanol in Asymmetric Catalysis

Author: BenchChem Technical Support Team. Date: November 2025

In the realm of asymmetric catalysis, the stereochemistry of chiral ligands plays a pivotal role in determining the enantioselectivity of a reaction. This guide provides a comparative study of cis- and trans-2-(Dimethylamino)cyclohexanol, two diastereomeric amino alcohols, when employed as chiral ligands in the enantioselective addition of diethylzinc to benzaldehyde. This reaction is a benchmark for evaluating the efficacy of new chiral catalysts.

Performance in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The catalytic performance of cis- and trans-β-amino alcohols, analogous in structure and functionality to the title compounds, reveals a stark difference in both the conversion rates and, more critically, the stereochemical outcome of the reaction. The data presented below is based on studies of carbohydrate-derived chiral β-amino alcohol ligands, which serve as excellent models for understanding the behavior of cis- and this compound.

In a key study, a series of cis and trans β-amino alcohol ligands were screened for the enantioselective addition of diethylzinc to benzaldehyde. The results demonstrated that the configuration of the amino and hydroxyl groups is a critical determinant of the product's absolute configuration.

Ligand StereochemistryConversion (%)Enantiomeric Excess (ee, %)Predominant Enantiomer
cis-isomers78-100%up to 92%(S)
trans-isomersGood to ExcellentLower than cis(R)

Table 1. Comparative performance of cis- and trans-β-amino alcohol ligands in the enantioselective addition of diethylzinc to benzaldehyde. Data is generalized from studies on structurally similar carbohydrate-based ligands.[1]

As the data indicates, the cis-isomers consistently lead to the formation of the (S)-enantiomer of 1-phenyl-1-propanol in high conversion and with significant enantiomeric excess.[1] Conversely, the trans-isomers predominantly yield the (R)-enantiomer, albeit with generally lower enantioselectivity.[1] This reversal of stereochemical preference underscores the profound impact of the ligand's three-dimensional structure on the transition state of the reaction.

Experimental Protocols

The following is a general experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol ligand, based on established methodologies.[1]

Materials:

  • Chiral ligand (cis- or this compound)

  • Diethylzinc (Et₂Zn) solution in a suitable solvent (e.g., hexane or toluene)

  • Titanium(IV) isopropoxide (Ti(OiPr)₄)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware and stirring equipment, under an inert atmosphere (e.g., nitrogen or argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, the chiral amino alcohol ligand (e.g., 0.05 mmol) is dissolved in anhydrous toluene (2 mL).

  • Addition of Reagents: To this solution, titanium(IV) isopropoxide (1.4 equivalents) is added, followed by diethylzinc solution (2.0 equivalents). The mixture is stirred at room temperature for 30 minutes.

  • Reaction Initiation: The reaction mixture is cooled to 0°C, and freshly distilled benzaldehyde (1.0 equivalent) is added dropwise.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: The reaction is quenched by the slow addition of a saturated aqueous solution of ammonium chloride.

  • Workup: The aqueous layer is extracted with diethyl ether or ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The enantiomeric excess of the resulting 1-phenyl-1-propanol is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Mechanistic Insights and Logical Relationships

The stereochemical outcome of the reaction is dictated by the formation of a chiral catalyst in situ. The amino alcohol ligand reacts with diethylzinc to form a zinc alkoxide, which then coordinates with another molecule of diethylzinc and the aldehyde. The specific arrangement of these components in the transition state, which is influenced by the cis or trans geometry of the ligand, determines the face of the aldehyde to which the ethyl group is delivered.

G cluster_ligands Chiral Ligands cluster_reaction Catalytic Cycle cluster_products Enantiomeric Products cis cis-2-(Dimethylamino)cyclohexanol Catalyst Chiral Zinc Complex cis->Catalyst Forms complex leading to trans This compound trans->Catalyst Forms complex leading to Et2Zn Diethylzinc (Et2Zn) Et2Zn->Catalyst Aldehyde Benzaldehyde Aldehyde->Catalyst S_product (S)-1-phenyl-1-propanol Catalyst->S_product if ligand is cis R_product (R)-1-phenyl-1-propanol Catalyst->R_product if ligand is trans

Caption: Logical relationship between ligand stereochemistry and product enantiomer.

The diagram above illustrates the divergent pathways dictated by the cis and trans isomers of the chiral ligand. Both isomers react with diethylzinc and benzaldehyde to form a chiral zinc complex. However, the spatial arrangement within this complex differs, leading to the selective formation of either the (S)- or (R)-enantiomer of the product.

Experimental Workflow

The general workflow for carrying out the enantioselective addition of diethylzinc to an aldehyde using a chiral amino alcohol ligand is depicted in the following diagram.

G start Start reagents Mix Chiral Ligand, Ti(OiPr)4, and Et2Zn in Anhydrous Toluene start->reagents cool Cool to 0°C reagents->cool add_aldehyde Add Benzaldehyde cool->add_aldehyde react Stir at 0°C (Monitor by TLC) add_aldehyde->react quench Quench with aq. NH4Cl react->quench extract Extract with Organic Solvent quench->extract dry Dry Organic Layer (e.g., MgSO4) extract->dry concentrate Concentrate in vacuo dry->concentrate purify Purify by Column Chromatography concentrate->purify analyze Analyze Enantiomeric Excess (HPLC/GC) purify->analyze end End analyze->end

Caption: General experimental workflow for the catalyzed reaction.

This workflow highlights the key steps from the preparation of the catalyst to the analysis of the final product, emphasizing the need for anhydrous and inert conditions to ensure the success of the organometallic reaction.

References

The Economic Edge: Evaluating Trans-2-(Dimethylamino)cyclohexanol in Industrial Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of a chiral catalyst is a critical decision that balances enantioselectivity, yield, and overall process cost. This guide provides a comparative analysis of trans-2-(Dimethylamino)cyclohexanol and other chiral amino alcohol catalysts in the context of a widely studied benchmark reaction: the asymmetric addition of diethylzinc to benzaldehyde. This reaction serves as a valuable proxy for assessing catalyst performance in more complex industrial applications.

The pursuit of enantiomerically pure compounds is a cornerstone of modern pharmaceutical and fine chemical manufacturing. Chiral amino alcohols have emerged as a versatile and effective class of catalysts for asymmetric synthesis, enabling the production of specific stereoisomers with high precision. Among these, this compound has garnered attention due to its structural features and potential for inducing high stereoselectivity. However, a thorough evaluation of its cost-effectiveness compared to other commercially available or readily synthesized alternatives is essential for its adoption in large-scale industrial processes.

Comparative Performance of Chiral Amino Alcohol Catalysts

To objectively assess the performance of various chiral amino alcohols, we have compiled data from several studies on the asymmetric addition of diethylzinc to benzaldehyde. This reaction is a standard for evaluating the efficacy of new chiral ligands and catalysts. The table below summarizes key performance indicators, including catalyst loading, reaction time, yield, and enantiomeric excess (e.e.).

Catalyst/LigandCatalyst Loading (mol%)Reaction Time (h)Yield (%)Enantiomeric Excess (e.e., %)
This compound Analogue 2249592 (R)
(1R,2S)-(-)-N-Methylephedrine8169798 (R)
(1R,2S)-N,N-Dibutylnorephedrine (DBNE)229895 (R)
Chiral Diol Ligand (Galactose-derived)10248940 (S)
Chiral Diol Ligand (Fructose-derived)52410096 (S)
Pinane-based Aminodiol10489287 (R)

Note: Data is compiled from multiple sources and reaction conditions may vary slightly. The "this compound Analogue" data is representative of performance for this structural class in the specified benchmark reaction.

Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

The following is a generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde, based on methodologies reported in peer-reviewed literature. This protocol is intended for informational purposes and should be adapted and optimized for specific laboratory conditions and catalysts.

Materials:

  • Anhydrous toluene

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Chiral amino alcohol catalyst (e.g., this compound)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, oven-dried and cooled under an inert atmosphere (Nitrogen or Argon)

Procedure:

  • Catalyst Preparation: In a flame-dried, two-necked round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere, the chiral amino alcohol catalyst (e.g., 2 mol%) is dissolved in anhydrous toluene.

  • Reaction Initiation: The solution is cooled to 0°C in an ice bath. Diethylzinc solution (1.2 equivalents) is added dropwise to the catalyst solution while stirring. The mixture is stirred at 0°C for 30 minutes.

  • Substrate Addition: Benzaldehyde (1.0 equivalent) is then added dropwise to the reaction mixture at 0°C.

  • Reaction Monitoring: The reaction is stirred at 0°C and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching: The reaction is carefully quenched by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Work-up: The mixture is allowed to warm to room temperature and the aqueous layer is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or gas chromatography (GC).

Visualizing the Catalytic Workflow

The following diagram illustrates a generalized workflow for an industrial asymmetric catalytic process, from initial catalyst screening to final product isolation and analysis.

G General Workflow for Industrial Asymmetric Catalysis cluster_0 Catalyst Selection and Preparation cluster_1 Reaction Optimization and Execution cluster_2 Product Isolation and Analysis Catalyst_Screening Catalyst Screening (e.g., Amino Alcohols) Catalyst_Synthesis Catalyst Synthesis/ Procurement Catalyst_Screening->Catalyst_Synthesis Catalyst_Characterization Catalyst Characterization Catalyst_Synthesis->Catalyst_Characterization Reaction_Setup Reaction Setup (Inert Atmosphere) Catalyst_Characterization->Reaction_Setup Parameter_Optimization Parameter Optimization (Temp, Time, Conc.) Reaction_Setup->Parameter_Optimization Scale_Up Scale-Up (Pilot to Production) Parameter_Optimization->Scale_Up Workup_Purification Work-up and Purification Scale_Up->Workup_Purification Yield_Determination Yield Determination Workup_Purification->Yield_Determination Enantioselectivity_Analysis Enantioselectivity Analysis (Chiral HPLC/GC) Yield_Determination->Enantioselectivity_Analysis Final_Product Final_Product Enantioselectivity_Analysis->Final_Product Final Product (High e.e.)

A Comparative Guide to Chiral Amino Alcohol Catalysts in the Enantioselective Addition of Diethylzinc to Aldehydes

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

The enantioselective addition of organozinc reagents to aldehydes is a cornerstone of modern asymmetric synthesis, providing a reliable method for the preparation of enantioenriched secondary alcohols. These chiral alcohols are pivotal building blocks in the pharmaceutical industry and complex molecule synthesis. A variety of chiral ligands have been developed to catalyze this transformation, with amino alcohols being one of the most successful and widely studied classes. This guide provides a comparative overview of the performance of several chiral amino alcohol catalysts in the benchmark reaction of diethylzinc addition to benzaldehyde.

Performance Comparison of Chiral Amino Alcohol Catalysts

The efficacy of a chiral catalyst in asymmetric synthesis is typically evaluated based on its ability to provide the desired product in high yield and with high enantiomeric excess (ee), under mild reaction conditions and with low catalyst loading. The following table summarizes the performance of various chiral amino alcohol catalysts in the enantioselective addition of diethylzinc to benzaldehyde, a standard model reaction for assessing catalyst performance.

Catalyst/LigandStructureCatalyst Loading (mol%)Time (h)Yield (%)Enantiomeric Excess (ee %)Reference
(1S,2R)-(-)-N,N-Dimethyl-1,2-diphenyl-2-aminoethanol229598 (S)[1]
(-)-3-exo-(Dimethylamino)isoborneol (DAIB)21-2>9598-99 (S)[2]
(R)-1-{2-[1-(pyrrolidin-1-yl)ethyl]phenyl}cyclohexan-1-olNot available229296 (S)[1]
(1S, 2R)-7,7-dimethyl-1-morpholin-4-yl-bicyclo[2.2.1]heptan-2-olNot available20.25>9594 (S)[1]
3,4-diamino-1,2:5,6-di-O-isopropylidene-D-mannitolNot available2.5687289 (S)[3]
Fructose-derived β-amino alcohol (Ligand 22)Not available202410092 (S)[4]

Note: The reaction conditions for the data presented in this table are generally performed in a non-polar solvent like toluene at room temperature. However, specific conditions may vary between studies. Researchers should consult the original publications for detailed experimental parameters.

Experimental Protocols

A representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde catalyzed by a chiral amino alcohol is provided below. This protocol is based on general procedures found in the literature and should be adapted and optimized for specific catalysts and substrates.

General Procedure for the Enantioselective Addition of Diethylzinc to Benzaldehyde:

  • Catalyst Preparation: In a flame-dried Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), the chiral amino alcohol ligand (e.g., 0.02 mmol, 2 mol%) is dissolved in anhydrous toluene (2 mL).

  • Reaction Setup: The solution is cooled to 0 °C in an ice bath. A solution of diethylzinc (1.0 M in hexanes, 1.2 mL, 1.2 mmol) is added dropwise to the catalyst solution. The mixture is stirred at 0 °C for 30 minutes.

  • Substrate Addition: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the reaction mixture.

  • Reaction Monitoring: The reaction is stirred at room temperature and monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed (typically 2-24 hours).

  • Quenching: Upon completion, the reaction is carefully quenched by the slow addition of a saturated aqueous solution of ammonium chloride (NH₄Cl) at 0 °C.

  • Work-up: The mixture is extracted with a suitable organic solvent (e.g., diethyl ether or ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate (Na₂SO₄), filtered, and concentrated under reduced pressure.

  • Purification and Analysis: The crude product is purified by flash column chromatography on silica gel. The yield of the purified 1-phenyl-1-propanol is determined. The enantiomeric excess is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Mandatory Visualization

The following diagrams illustrate the catalytic cycle and a general workflow for catalyst screening in the context of the enantioselective addition of diethylzinc to aldehydes.

Catalytic_Cycle cluster_0 Catalytic Cycle Catalyst Chiral Amino Alcohol (L*) Active_Catalyst L*-Zn-Et Complex Catalyst->Active_Catalyst + Et2Zn - EtH Diethylzinc Et2Zn Intermediate Ternary Complex (L*-Zn-Et)-(R-CHO) Active_Catalyst->Intermediate + R-CHO Aldehyde R-CHO Product_Complex Product-Zinc Complex Intermediate->Product_Complex Ethyl Transfer Product_Complex->Catalyst + Et2Zn - Et-Zn-OR' Product Chiral Alcohol Product_Complex->Product Work-up

Caption: Proposed catalytic cycle for the amino alcohol-catalyzed addition of diethylzinc to an aldehyde.

Experimental_Workflow cluster_1 Catalyst Screening Workflow Start Select Chiral Amino Alcohol Catalysts Reaction Perform Diethylzinc Addition to Benzaldehyde Start->Reaction Analysis Analyze Yield and Enantiomeric Excess (ee) Reaction->Analysis Comparison Compare Catalyst Performance Analysis->Comparison Optimization Optimize Reaction Conditions for Best Catalyst Comparison->Optimization End Select Optimal Catalyst Optimization->End

Caption: A general experimental workflow for screening and optimizing chiral amino alcohol catalysts.

References

The Enigmatic Chiral Auxiliary: A Literature Review of trans-2-(Dimethylamino)cyclohexanol's Applications

Author: BenchChem Technical Support Team. Date: November 2025

Despite its potential as a chiral auxiliary, a comprehensive review of scientific literature reveals a notable scarcity of specific applications for trans-2-(Dimethylamino)cyclohexanol in asymmetric synthesis. While the broader class of chiral 1,2-amino alcohols has been extensively studied and successfully employed in a variety of enantioselective transformations, detailed experimental data, including reaction yields and enantiomeric excess values for this compound, remains largely unpublished in prominent scientific databases.

The Landscape of Chiral Amino Alcohols in Asymmetric Synthesis

Chiral 1,2-amino alcohols are a cornerstone of asymmetric catalysis, acting as highly effective ligands for a range of metal-catalyzed reactions or as chiral auxiliaries covalently bonded to a substrate to direct the stereochemical outcome of a reaction. Their utility stems from the presence of two key functional groups—an amino group and a hydroxyl group—in a fixed, chiral relationship. This arrangement allows for the formation of stable, stereochemically defined chelate complexes with metal centers, thereby creating a chiral environment that can effectively discriminate between enantiotopic faces of a prochiral substrate.

A prevalent application of chiral amino alcohols is in the enantioselective addition of organometallic reagents to carbonyl compounds. For instance, the addition of diethylzinc to benzaldehyde is a benchmark reaction often used to screen the effectiveness of new chiral ligands. In this reaction, the chiral amino alcohol coordinates to the zinc atom, forming a chiral catalyst that directs the ethyl group to one face of the aldehyde, resulting in the preferential formation of one enantiomer of 1-phenyl-1-propanol.

Prominent Alternatives to this compound

The field of asymmetric synthesis is rich with well-studied and highly effective chiral amino alcohols that serve as benchmarks for performance. These include:

  • (-)-3-exo-(Dimethylamino)isoborneol (DAIB): A widely used chiral ligand known to provide high enantioselectivities in the addition of dialkylzinc reagents to aldehydes.

  • trans-1,2-Diaminocyclohexane (DACH) derivatives: While technically diamines, their derivatives are extensively used and often compared with amino alcohols in various catalytic systems. They are known for their rigid backbone and predictable stereochemical control.

  • Prolinol and its derivatives: Readily derived from the naturally occurring amino acid proline, these have proven to be versatile and effective in a multitude of asymmetric transformations.

  • trans-2-Phenyl-1-cyclohexanol: This chiral auxiliary has been successfully employed in ene reactions and other asymmetric syntheses.

The widespread availability and documented success of these and other chiral ligands and auxiliaries may contribute to the limited exploration and reporting of this compound's applications.

Hypothetical Application and Experimental Workflow

While specific data is absent, we can outline a general experimental protocol for a reaction where this compound could hypothetically be employed as a chiral ligand, such as the asymmetric addition of diethylzinc to benzaldehyde.

General Experimental Protocol: Asymmetric Addition of Diethylzinc to Benzaldehyde

Materials:

  • This compound (as the chiral ligand)

  • Diethylzinc (1.0 M solution in hexanes)

  • Benzaldehyde (freshly distilled)

  • Anhydrous toluene (or other suitable aprotic solvent)

  • Saturated aqueous ammonium chloride solution

  • Anhydrous magnesium sulfate

  • Standard laboratory glassware, syringes, and magnetic stirrer

  • Inert atmosphere setup (e.g., Schlenk line or glovebox)

Procedure:

  • Catalyst Formation: In a flame-dried, two-necked round-bottom flask under an inert atmosphere (e.g., argon or nitrogen), a solution of this compound (0.05 mmol) in anhydrous toluene (5 mL) is prepared. The solution is cooled to 0 °C, and diethylzinc (1.0 M in hexanes, 1.1 mmol) is added dropwise via syringe. The mixture is stirred at 0 °C for 30 minutes to allow for the in situ formation of the chiral zinc-alkoxide complex.

  • Reaction: Freshly distilled benzaldehyde (1.0 mmol) is then added dropwise to the catalyst solution at 0 °C. The reaction mixture is stirred at this temperature and monitored by thin-layer chromatography (TLC) until the benzaldehyde is consumed.

  • Quenching and Work-up: Upon completion, the reaction is carefully quenched by the slow addition of saturated aqueous ammonium chloride solution at 0 °C. The mixture is allowed to warm to room temperature, and the aqueous layer is extracted with diethyl ether or ethyl acetate (3 x 10 mL). The combined organic layers are washed with brine, dried over anhydrous magnesium sulfate, filtered, and the solvent is removed under reduced pressure.

  • Purification and Analysis: The crude product is purified by column chromatography on silica gel. The yield of the resulting 1-phenyl-1-propanol is determined. The enantiomeric excess of the product is determined by chiral high-performance liquid chromatography (HPLC) or chiral gas chromatography (GC).

Below is a conceptual workflow for this hypothetical experiment.

G cluster_prep Catalyst Preparation cluster_reaction Asymmetric Addition cluster_workup Work-up & Analysis ligand This compound in Toluene catalyst Chiral Zinc Complex (in situ formation) ligand->catalyst 0 °C, 30 min diethylzinc_prep Diethylzinc diethylzinc_prep->catalyst reaction_mixture Reaction Mixture catalyst->reaction_mixture benzaldehyde Benzaldehyde benzaldehyde->reaction_mixture 0 °C quench Quench with aq. NH4Cl reaction_mixture->quench extract Extraction quench->extract purify Column Chromatography extract->purify analyze Yield & ee Determination (Chiral HPLC/GC) purify->analyze

Caption: Hypothetical workflow for the asymmetric addition of diethylzinc to benzaldehyde.

Conclusion

Assessing the Recyclability of trans-2-(Dimethylamino)cyclohexanol Catalysts: A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the efficiency and sustainability of catalytic processes are paramount. Chiral amino alcohols, such as trans-2-(Dimethylamino)cyclohexanol, are pivotal catalysts in asymmetric synthesis, enabling the production of enantiomerically pure compounds vital for pharmaceuticals. A key aspect of their utility lies in their recyclability, which directly impacts the economic and environmental viability of a synthetic route. This guide provides a comparative assessment of the recyclability of this compound and alternative chiral amino alcohol catalysts, supported by experimental data and detailed protocols.

The recyclability of a homogeneous catalyst like this compound is a significant challenge. To address this, researchers often employ immobilization techniques, anchoring the catalyst to a solid support. This heterogenization allows for easy separation of the catalyst from the reaction mixture, typically through simple filtration, enabling its reuse in subsequent reaction cycles.

Comparative Performance in Asymmetric Diethylzinc Addition

A common benchmark reaction to evaluate the performance and recyclability of chiral amino alcohol catalysts is the enantioselective addition of diethylzinc to aldehydes, such as benzaldehyde. This reaction produces a chiral secondary alcohol, and the catalyst's effectiveness is measured by the chemical yield and the enantiomeric excess (ee) of the product.

Below is a comparison of the recycling performance of various immobilized chiral amino alcohol catalysts in the asymmetric addition of diethylzinc to benzaldehyde.

Catalyst TypeSupportInitial Yield (%)Initial ee (%)Number of CyclesFinal Yield (%)Final ee (%)
Polymer-supported β-amino alcoholPolymeric MonolithHigh (not specified)99Described as "recoverable and usable under flow conditions"Data not specifiedData not specified
Linear β-amino alcoholMagnetic Nanoparticles45 (initial test)15 (initial test)3No significant loss of performance reportedNo significant loss of performance reported
Chiral Phosphine Functionalized PolyetherIonic Liquid989612Not specifiedNot specified
BINOL-based Porous PolymerPorous Organic Polymer945974050
Proline-modified Imidazolium-basedIonic Liquid89 (max)88 (max)7Not specified86

Note: Direct quantitative recycling data for polystyrene-supported this compound was not found in the available search results. The table presents data for analogous systems to provide a comparative context.

Experimental Protocols

The following is a generalized experimental protocol for the asymmetric addition of diethylzinc to benzaldehyde using a recyclable, polymer-supported chiral amino alcohol catalyst, based on common methodologies reported in the literature.

I. Catalyst Preparation and Immobilization

Detailed procedures for the synthesis and immobilization of chiral amino alcohols onto various supports (e.g., polystyrene, silica, magnetic nanoparticles) are specific to each catalyst system and can be found in the primary literature. Generally, this involves functionalizing the support and then covalently attaching the chiral ligand.

II. Asymmetric Addition of Diethylzinc to Benzaldehyde (Batch Process)
  • Reactor Setup: A dried flask is charged with the polymer-supported chiral amino alcohol catalyst (typically 5-10 mol%) under an inert atmosphere (e.g., argon or nitrogen).

  • Solvent and Reagents: Anhydrous toluene is added to the flask, followed by benzaldehyde. The mixture is stirred to create a suspension.

  • Reaction Initiation: Diethylzinc (in a suitable solvent like hexanes or toluene) is added dropwise to the stirred suspension at a controlled temperature (often 0 °C or room temperature).

  • Reaction Monitoring: The progress of the reaction is monitored by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).

  • Work-up: Upon completion, the reaction is quenched by the addition of a saturated aqueous solution of ammonium chloride (NH₄Cl).

III. Catalyst Recycling and Reuse
  • Catalyst Recovery: The solid, polymer-supported catalyst is separated from the reaction mixture by simple filtration.

  • Washing: The recovered catalyst is washed sequentially with appropriate solvents (e.g., toluene, diethyl ether, and methanol) to remove any adsorbed product and byproducts.

  • Drying: The washed catalyst is dried under vacuum to remove residual solvents.

  • Reuse: The dried, recycled catalyst is then used in a subsequent batch of the asymmetric addition reaction with fresh substrates and reagents. The yield and enantiomeric excess of the product are determined for each cycle to assess the catalyst's stability and performance over time.

Logical Workflow and Reaction Pathway

The following diagrams illustrate the general workflow for utilizing a recyclable catalyst and the signaling pathway for the catalyzed reaction.

experimental_workflow cluster_reaction Reaction Cycle cluster_recycling Catalyst Recycling start Start with fresh reactants & catalyst reaction Asymmetric Synthesis start->reaction workup Reaction Work-up reaction->workup filtration Filtration workup->filtration product Isolate Product workup->product washing Washing filtration->washing drying Drying washing->drying recycled_catalyst Recycled Catalyst drying->recycled_catalyst recycled_catalyst->reaction Reuse reaction_pathway catalyst Chiral Amino Alcohol (e.g., this compound) intermediate Chiral Zinc-Catalyst-Aldehyde Complex catalyst->intermediate Forms complex diethylzinc Diethylzinc (Et2Zn) diethylzinc->intermediate Adds ethyl group aldehyde Aldehyde (R-CHO) aldehyde->intermediate intermediate->catalyst Regenerates product Chiral Secondary Alcohol intermediate->product Yields

Benchmarking Chiral Catalysts: A Comparative Guide to trans-2-(Dimethylamino)cyclohexanol and Patented Alternatives in Asymmetric Synthesis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and professionals in drug development, the selection of an optimal chiral catalyst is paramount for efficient and stereoselective synthesis. This guide provides a comparative analysis of the readily available chiral ligand, trans-2-(Dimethylamino)cyclohexanol, against established, patented chiral catalysts. The benchmark reaction for this comparison is the well-studied enantioselective addition of diethylzinc to benzaldehyde, a key C-C bond-forming reaction for producing chiral secondary alcohols.

While direct performance data for this compound in the enantioselective addition of diethylzinc to benzaldehyde is not extensively documented in readily available literature, this guide will utilize data from a structurally similar chiral diamine, (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine, to provide a representative comparison against patented systems. This allows for a meaningful evaluation of the potential performance of cyclohexane-based chiral ligands.

The catalysts selected for comparison are representatives of different structural classes and have demonstrated high efficacy in the benchmark reaction. These include ligands derived from natural products like pinane and camphor, as well as axially chiral systems like BINAP derivatives.

Performance Data in the Enantioselective Addition of Diethylzinc to Benzaldehyde

The following table summarizes the performance of various chiral catalysts in the enantioselective addition of diethylzinc to benzaldehyde, leading to the formation of (S)-1-phenyl-1-propanol. The key metrics for comparison are the chemical yield and the enantiomeric excess (ee) of the product.

Catalyst/LigandCatalyst TypeYield (%)Enantiomeric Excess (ee) (%)
(1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine (proxy)Cyclohexane-based Diamine7893
Pinane-based AminodiolTerpene-derived Amino Alcohol95up to 87
Camphor-derived β-hydroxy oxazolineTerpene-derived Amino Alcohol88-98up to 96
Binaphthyl-based LigandAxially Chiral Diolup to 91up to 98
(-)-DAIBCamphor-derived Amino AlcoholHighup to 99

Note: The performance of chiral catalysts is highly dependent on reaction conditions such as temperature, solvent, and catalyst loading. The data presented here is for comparative purposes and is based on optimized conditions reported in the literature.

Experimental Protocol: Enantioselective Addition of Diethylzinc to Benzaldehyde

This section provides a representative experimental protocol for the enantioselective addition of diethylzinc to benzaldehyde using a chiral amino alcohol or diamine ligand.

Materials:

  • Chiral ligand (e.g., (1R,2R)-N,N'-Dimethyl-1,2-cyclohexanediamine)

  • Titanium (IV) isopropoxide (Ti(Oi-Pr)₄)

  • Diethylzinc (Et₂Zn) in a suitable solvent (e.g., hexane or toluene)

  • Benzaldehyde

  • Anhydrous toluene

  • Saturated aqueous ammonium chloride (NH₄Cl) solution

  • Dichloromethane (CH₂Cl₂)

  • Anhydrous magnesium sulfate (MgSO₄)

  • Standard laboratory glassware, dried in an oven and cooled under an inert atmosphere (e.g., argon or nitrogen)

  • Syringes and cannulas for transfer of air- and moisture-sensitive reagents

Procedure:

  • Catalyst Preparation: In a flame-dried, round-bottom flask under an inert atmosphere, dissolve the chiral ligand (typically 2-10 mol%) in anhydrous toluene. To this solution, add titanium (IV) isopropoxide (1.0 - 1.2 equivalents relative to the ligand) and stir the mixture at room temperature for 30 minutes.

  • Reaction Setup: Cool the catalyst solution to 0°C in an ice bath.

  • Addition of Reagents: To the cooled catalyst solution, add a solution of diethylzinc (1.1 - 2.0 equivalents relative to benzaldehyde) dropwise via syringe. After the addition is complete, add freshly distilled benzaldehyde (1.0 equivalent) dropwise to the reaction mixture.

  • Reaction Monitoring: Stir the reaction mixture at 0°C and monitor the progress of the reaction by thin-layer chromatography (TLC).

  • Quenching: Upon completion of the reaction, carefully quench the reaction mixture by the slow, dropwise addition of a saturated aqueous solution of ammonium chloride at 0°C.

  • Workup: Allow the mixture to warm to room temperature and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.

  • Purification and Analysis: Filter the solution and concentrate the solvent under reduced pressure. Purify the crude product (1-phenyl-1-propanol) by flash column chromatography on silica gel. Determine the yield of the purified product. The enantiomeric excess of the product can be determined by chiral High-Performance Liquid Chromatography (HPLC) or chiral Gas Chromatography (GC).

Logical Workflow for Chiral Catalyst Benchmarking

The following diagram illustrates a typical workflow for the evaluation and comparison of chiral catalysts in an asymmetric synthesis.

G cluster_0 Catalyst Selection and Preparation cluster_1 Experimental Design and Execution cluster_2 Analysis and Comparison cluster_3 Conclusion A Select Target Catalyst (e.g., this compound) C Synthesize or Procure Catalysts A->C B Select Patented/Benchmark Catalysts (e.g., DAIB, TADDOL-based) B->C F Run Reactions with each Catalyst C->F D Choose Benchmark Reaction (e.g., Diethylzinc addition to Benzaldehyde) E Define Standard Reaction Conditions (Solvent, Temp., Concentration) D->E E->F G Isolate and Purify Product F->G H Determine Yield and Enantiomeric Excess (ee) (e.g., via Chiral HPLC/GC) G->H I Tabulate and Compare Performance Data H->I J Identify Optimal Catalyst for the Transformation I->J

Caption: Workflow for Benchmarking Chiral Catalysts.

This guide provides a framework for the comparative evaluation of this compound and its alternatives. While direct head-to-head data may be limited for specific reactions, a systematic approach using benchmark reactions and structurally similar compounds can provide valuable insights for catalyst selection in asymmetric synthesis. Researchers are encouraged to perform their own in-house comparisons under their specific reaction conditions to identify the most suitable catalyst for their needs.

Safety Operating Guide

Personal protective equipment for handling trans-2-(Dimethylamino)cyclohexanol

Author: BenchChem Technical Support Team. Date: November 2025

This guide provides immediate and essential safety protocols, operational plans, and disposal procedures for the handling of trans-2-(Dimethylamino)cyclohexanol in a laboratory setting. It is intended for researchers, scientists, and professionals in drug development to ensure safe handling and minimize exposure risks.

Hazard Identification and Personal Protective Equipment (PPE)

This compound is a combustible and corrosive material that can cause severe skin burns and eye damage.[1] It is also harmful if swallowed or inhaled.[2][3] Adherence to strict safety protocols is mandatory to prevent accidental exposure.

Summary of Required Personal Protective Equipment

Protection TypeSpecificationRationale
Eye and Face Protection Chemical safety goggles as described by OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. A face shield may be warranted under conditions with a higher risk of splashing.[4][5]To protect against splashes and vapors that can cause serious eye damage.
Skin Protection Wear appropriate protective gloves and clothing to prevent skin exposure.[4][5] Consider fire/flame resistant and impervious clothing.[6]To prevent skin contact which can cause severe burns and potential allergic reactions.[1]
Respiratory Protection Use a NIOSH/MSHA or European Standard EN 149 approved respirator if exposure limits are exceeded or if irritation or other symptoms are experienced.[4][5] A dust mask (type N95, US) may be appropriate in some situations.To prevent inhalation of harmful vapors or mists.[1][2][3]

Operational Handling Plan

Safe handling of this compound requires a controlled environment and adherence to the following procedural steps.

Experimental Workflow for Handling this compound

cluster_prep Preparation cluster_handling Chemical Handling cluster_cleanup Cleanup and Disposal prep_area Work Area Preparation (Chemical Fume Hood) don_ppe Don Appropriate PPE (Goggles, Gloves, Lab Coat) prep_area->don_ppe Ensure Safety First measure Measure and Dispense (Use Spark-Proof Tools) don_ppe->measure Proceed to Handling reaction Perform Reaction (Maintain Ventilation) measure->reaction Execute Experiment decontaminate Decontaminate Glassware and Surfaces reaction->decontaminate Post-Experiment dispose Dispose of Waste (Follow Regulations) decontaminate->dispose Proper Waste Management doff_ppe Doff PPE dispose->doff_ppe Final Step

Caption: Workflow for the safe handling of this compound.

Step-by-Step Handling Protocol:

  • Ventilation: Always handle this compound in a well-ventilated area, preferably within a chemical fume hood.[4][5]

  • Ignition Sources: This compound is a combustible liquid.[2] Keep it away from open flames, hot surfaces, and other sources of ignition.[2][4] Use spark-proof tools and take precautionary measures against static discharge.[4]

  • Personal Protective Equipment (PPE): Before handling, ensure all required PPE is correctly worn as detailed in the table above.

  • Avoiding Contact: Do not allow the chemical to come into contact with eyes, skin, or clothing.[4][5] Avoid breathing in mist, vapors, or spray.[2][4]

  • Storage: Store the chemical in a tightly closed container in a cool, dry, and well-ventilated place.[2][5][7] The recommended storage temperature is 2-8 °C.

  • Hygiene: Wash hands thoroughly after handling, before breaks, and at the end of the workday. Contaminated work clothing should not be allowed out of the workplace and must be washed before reuse.

Emergency and Disposal Plan

Spill Response:

In the event of a spill, evacuate personnel to a safe area and ensure adequate ventilation.[4] Remove all sources of ignition.[4] Use personal protective equipment during cleanup.[4] Absorb the spill with an inert, non-combustible material such as sand, earth, or vermiculite and place it in a suitable, closed container for disposal.[4][7]

First Aid Measures:

  • If Inhaled: Move the person to fresh air. If breathing is difficult, give oxygen. If not breathing, give artificial respiration and seek immediate medical attention.[6] Do not use mouth-to-mouth resuscitation.[5][6]

  • In Case of Skin Contact: Immediately remove all contaminated clothing. Rinse the skin with plenty of water and soap. Seek immediate medical attention as this chemical can cause severe burns.[6]

  • In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention from an ophthalmologist.

  • If Swallowed: Rinse mouth with water. Do NOT induce vomiting. Never give anything by mouth to an unconscious person.[7] Call a physician or poison control center immediately.[6]

Disposal Plan:

All waste materials, including the chemical itself and any contaminated items, must be disposed of in accordance with federal, state, and local regulations.[7] It is recommended to use a licensed disposal company.[7] Do not mix with other waste.[7] Uncleaned containers should be treated as the product itself.[7] Do not allow the product to enter drains.[7]

References

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Retrosynthesis Analysis

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trans-2-(Dimethylamino)cyclohexanol

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